Product packaging for 2-Amino-6-chloro-4-(trifluoromethyl)phenol(Cat. No.:CAS No. 78068-81-2)

2-Amino-6-chloro-4-(trifluoromethyl)phenol

Cat. No.: B1287391
CAS No.: 78068-81-2
M. Wt: 211.57 g/mol
InChI Key: RKJYNSFOVOVLQL-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF3NO B1287391 2-Amino-6-chloro-4-(trifluoromethyl)phenol CAS No. 78068-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYNSFOVOVLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612023
Record name 2-Amino-6-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78068-81-2
Record name 2-Amino-6-chloro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS 78068-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aromatic compound. The presence of an amino group, a chloro group, and a trifluoromethyl group on the phenol backbone suggests its potential as a versatile building block in organic synthesis. Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of drug candidates. This technical guide provides a summary of the available information on the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 78068-81-2[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
Boiling Point 239 °C at 760 mmHgNo specific citation available
Melting Point No data available
Solubility No data available

Spectroscopic Data

Synthesis

A potential synthetic route to this compound involves the reduction of the corresponding nitro compound.

Experimental Protocol: Reduction of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol

A general method for the reduction of a nitro group on a phenol ring to an amine using sodium dithionite is described below. This protocol is based on a similar, though not identical, reduction and should be adapted and optimized for the specific substrate.

Materials:

  • 2-Chloro-6-nitro-4-(trifluoromethyl)phenol

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Toluene

  • Chloroform

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, condenser, filtration apparatus, rotary evaporator)

Procedure:

  • Dissolve 2-chloro-6-nitro-4-(trifluoromethyl)phenol in a mixture of ethanol and water in a round-bottom flask equipped with a stirrer.

  • To the stirred solution, add solid sodium dithionite in portions. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, filter the reaction mixture and evaporate the solvents under reduced pressure.

  • To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining water.

  • Extract the residue with boiling chloroform.

  • Combine the chloroform extracts and evaporate the solvent to yield the crude this compound.

  • Further purification may be achieved by recrystallization or column chromatography.

Applications in Drug Development

While specific applications of this compound in drug development are not documented in the available literature, its structural motifs are relevant to medicinal chemistry. The trifluoromethyl group is a key functional group in many pharmaceuticals, known to improve metabolic stability, binding affinity, and bioavailability. The amino and chloro substituents on the aromatic ring provide reactive handles for further chemical modifications, allowing for its use as an intermediate in the synthesis of more complex molecules.

The general importance of trifluoromethylated aromatic compounds in medicinal chemistry is well-established. They are integral components of a wide range of drugs, including anti-inflammatory agents, antidepressants, and anticancer drugs. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups and influence the overall electronic properties of the molecule, which can be crucial for target binding and biological activity.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Logical Relationships and Workflows

As no specific experimental workflows or signaling pathways involving this compound have been identified, a generalized workflow for its potential use as a synthetic intermediate is presented.

G General Synthetic Workflow A Starting Material (e.g., 2-Chloro-6-nitro-4-(trifluoromethyl)phenol) B Reduction Reaction A->B C This compound (Intermediate) B->C D Functional Group Modification (e.g., Acylation, Alkylation, Diazotization) C->D E Derivative Compound D->E F Biological Screening / Application E->F G Lead Compound / Final Product F->G

Caption: Generalized workflow for the synthesis and potential application of this compound as an intermediate.

Conclusion

This compound is a chemical compound with potential utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. However, a comprehensive understanding of its properties and reactivity is hindered by the limited availability of experimental data. Further research is required to fully characterize this compound, including the determination of its physicochemical properties and spectroscopic data. Such information would be invaluable for its potential application in the development of novel pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical characteristics of the chemical compound 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS No: 78068-81-2). This document collates known data on its physical and chemical properties, outlines a method for its synthesis, and discusses potential analytical characterization techniques. Due to the limited availability of public domain data for this specific molecule, information on closely related compounds is included for comparative purposes where relevant. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may consider this compound as a building block or intermediate.

Introduction

This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring an amino group, a chloro substituent, and a trifluoromethyl group on a phenol backbone, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in drug design. This guide aims to consolidate the currently available technical information on this compound.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 78068-81-2---
Molecular Formula C₇H₅ClF₃NO---
Molecular Weight 211.57 g/mol ---
Boiling Point 239 °C at 760 mmHgSafety Data Sheet
Melting Point Data not available---
pKa Data not availablePredicted pKa for the related 2-Amino-6-chloro-phenol is ~8.28.[1]
Solubility Data not availablePhenols are generally soluble in organic solvents and sparingly soluble in water.[2]
Appearance Yellow oil[3]

Synthesis and Purification

Synthesis Protocol

A reported method for the synthesis of this compound involves the reduction of its nitro precursor, 2-chloro-6-nitro-4-trifluoromethylphenol.[3]

Reaction Scheme:

G start 2-Chloro-6-nitro-4-(trifluoromethyl)phenol in Ethanol/Water reagent Sodium Dithionite (Na2S2O4) start->reagent Reduction product This compound reagent->product

Figure 1: Synthesis of this compound.

Experimental Procedure:

  • Dissolve 2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g) in a mixture of ethanol (20 ml) and water (30 ml).[3]

  • To the stirred solution, add solid sodium dithionite (10 g) in portions.[3]

  • Continue stirring the solution for 2 hours.[3]

  • Allow the reaction mixture to stand overnight.[3]

  • Filter the mixture and evaporate the solvent from the filtrate.[3]

  • To the residue, add toluene and then remove it under reduced pressure.[3]

  • Extract the resulting residue with boiling chloroform (3 x 100 ml).[3]

  • Evaporate the chloroform extracts to yield the product as a yellow oil.[3]

Purification

The crude product from the synthesis is purified by liquid-liquid extraction with boiling chloroform.[3] Further purification, if necessary, could potentially be achieved through column chromatography on silica gel, although specific conditions have not been reported.

Analytical Characterization

While specific experimental spectral data for this compound are not available in the reviewed literature, a general workflow for the analytical characterization of a novel or synthesized batch of this compound is proposed. This workflow would involve standard spectroscopic and chromatographic techniques to confirm the identity and purity of the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Interpretation SynthesizedProduct Crude Product NMR NMR Spectroscopy (1H, 13C, 19F) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS IR FTIR Spectroscopy SynthesizedProduct->IR HPLC HPLC/UPLC SynthesizedProduct->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity

Figure 2: General Analytical Workflow for Characterization.

Expected Spectral Features (Based on Structure):

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the substituents.

  • ¹³C NMR: Resonances for the carbon atoms of the benzene ring, with the carbons attached to the trifluoromethyl group, chlorine, oxygen, and nitrogen showing characteristic chemical shifts. The carbon of the -CF₃ group would appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • FTIR: Characteristic absorption bands for O-H and N-H stretching (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C-O stretching, C-Cl stretching, and C-F stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (211.57 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would be expected to show losses of functional groups.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the specific biological activities, mechanism of action, or involvement in any signaling pathways for this compound. Its structural similarity to other substituted phenols suggests potential for a range of biological effects, but this would require experimental validation.

Given its potential as a synthetic intermediate, any biological activity would likely be more relevant to the final, more complex molecules derived from it.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical agents. While some basic physicochemical information and a synthesis method are available, a significant amount of experimental data, including melting point, pKa, solubility, and comprehensive spectroscopic characterization, is currently lacking in the public domain. Furthermore, there is no information on its biological activity or mechanism of action. This guide provides a summary of the available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to use this document as a starting point and to conduct their own comprehensive analyses to validate and expand upon the information presented herein.

References

Structural Analysis and Confirmation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted data based on established computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted quantitative data for this compound. This data serves as a benchmark for experimental verification.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₅ClF₃NO
Molecular Weight225.57 g/mol
XLogP32.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.35dJ(H-3, H-5) = 1.5
H-57.10dJ(H-5, H-3) = 1.5
-NH₂5.50s (broad)-
-OH10.20s (broad)-

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-OH)148.5
C-2 (-NH₂)140.0
C-3120.5
C-4 (-CF₃)125.0 (q, J ≈ 272 Hz)
C-5118.0
C-6 (-Cl)115.0
-CF₃123.0 (q, J ≈ 30 Hz)

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H Stretch (Phenol)
3350 - 3250Medium (doublet)N-H Stretch (Amine)
1620 - 1580MediumN-H Bend (Amine)
1500 - 1400StrongC=C Aromatic Ring Stretch
1350 - 1150Very StrongC-F Stretch (Trifluoromethyl)
1250 - 1200StrongC-O Stretch (Phenol)
850 - 750StrongC-Cl Stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative Intensity (%)Assignment
225/227100/33[M]⁺ / [M+2]⁺ (isotopic pattern for Cl)
206/20820/7[M-HF]⁺
19615[M-CHO]⁺
15640[M-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 125 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

    • Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die.

    • Apply pressure (8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Mode: Transmission.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

    • Transfer the final solution to a GC-MS autosampler vial.

  • Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40 - 500 amu.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the logical relationships in confirming the molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS) purification->ms interpretation Spectral Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Comparison with Predicted Data interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of a novel compound.

structural_confirmation_logic cluster_data Experimental Data cluster_inference Structural Inference ms_data MS Data - Molecular Ion Peak (m/z 225/227) - Isotope Ratio (~3:1) mol_formula Molecular Formula: C₇H₅ClF₃NO ms_data->mol_formula ir_data IR Data - O-H, N-H stretches (~3400 cm⁻¹) - Strong C-F stretch (~1300 cm⁻¹) - C-Cl stretch (~800 cm⁻¹) func_groups Functional Groups: - Phenol (-OH) - Amine (-NH₂) - Trifluoromethyl (-CF₃) - Chlorine (-Cl) ir_data->func_groups nmr_data NMR Data - 2 Aromatic Protons (doublets) - Exchangeable -OH, -NH₂ protons - 6 Aromatic Carbons - CF₃ carbon (quartet) substitution Substitution Pattern: - 1,2,4,6-tetrasubstituted benzene ring nmr_data->substitution confirmed_structure Confirmed Structure: This compound mol_formula->confirmed_structure func_groups->confirmed_structure substitution->confirmed_structure

Caption: Logical flow for confirming the structure from spectroscopic data.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aminophenol derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] A thorough understanding of the solubility and stability of this molecule is paramount for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life.

This technical guide outlines the anticipated solubility and stability profile of this compound, provides detailed experimental protocols for its characterization, and presents a logical workflow for these assessments.

Predicted Physicochemical Properties

While specific data for this compound is unavailable, we can infer its likely properties from a closely related analogue, 2-amino-6-chloro-4-nitrophenol. The trifluoromethyl group is a strong electron-withdrawing group, similar to the nitro group, which will influence the compound's acidity and polarity.

Table 1: Predicted Physicochemical Properties of this compound based on Analogue Data

PropertyPredicted Value/CharacteristicRationale/Reference Analogue (2-amino-6-chloro-4-nitrophenol)
Molecular FormulaC7H5ClF3NO-
Molecular Weight227.57 g/mol -
pKaExpected to be acidicPhenolic hydroxyl group with electron-withdrawing substituents.[3]
Log PPredicted to be moderately lipophilicThe trifluoromethyl group increases lipophilicity.[2] For 2-amino-6-chloro-4-nitrophenol, Log Pow is 1.80.[4]
AppearanceLikely a crystalline solidMany substituted phenols are solids at room temperature.[5]

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. The presence of both a polar amino and hydroxyl group, and a lipophilic trifluoromethyl group suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale/Reference Analogue (2-amino-6-chloro-4-nitrophenol)
WaterSparingly solubleWater solubility of 2-amino-6-chloro-4-nitrophenol is 0.045% (450 mg/L) at 25 °C.[4]
Polar Organic Solvents (e.g., Ethanol, DMSO, Acetone)Soluble2-amino-6-chloro-4-nitrophenol is soluble in Ethanol (>10% w/w), DMSO (>10% w/w), and Acetone/water 1:1 (8.7% w/w).[4]
Non-polar Organic Solvents (e.g., Toluene, Chloroform)Slightly soluble to solubleA preparation method for a similar compound involved extraction with boiling chloroform.[6]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC-UV:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral scan of the compound (likely in the range of 230-280 nm).

    • Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

    • Analysis: Inject the diluted sample and determine the concentration from the calibration curve.

Stability Profile

Assessing the stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's intrinsic stability.[7][8]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityRationale/Potential Degradation Pathway
Acidic (e.g., 0.1 M HCl)Likely to be stablePhenolic compounds can be stable in acidic conditions.
Basic (e.g., 0.1 M NaOH)Potential for degradationPhenols can ionize in basic conditions, which may increase reactivity or susceptibility to oxidation.
Oxidative (e.g., 3% H2O2)Potential for degradationThe amino and phenol groups are susceptible to oxidation, potentially leading to colored degradation products.
Thermal (e.g., 60 °C)Likely to be stable in solid formThe stability of the analogue 2-amino-6-chloro-4-nitrophenol in solution is high over 7 days.[4]
Photolytic (e.g., ICH Q1B)Potential for degradationAromatic amines and phenols can be susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies. The goal is to achieve 10-20% degradation to ensure that the analytical method is stability-indicating.[9]

Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Mix the sample solution with an equal volume of 3% H2O2. Keep at room temperature in the dark for a specified time.

    • Thermal Degradation: Store the sample solution at 60 °C in the dark for a specified time.

    • Photodegradation: Expose the sample solution to light according to ICH Q1B guidelines.

    • Control Samples: Store a sample solution protected from light at 4 °C.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (as described in section 3.1) to determine the peak purity and the formation of any degradation products.

    • A photodiode array (PDA) detector is recommended to assess peak purity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound like this compound.

Caption: Workflow for the assessment of solubility and stability of a new chemical entity.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its characterization based on established scientific principles and data from analogous compounds. The trifluoromethyl group is expected to significantly influence its physicochemical properties, making a thorough experimental evaluation of its solubility and stability essential for any future drug development efforts. The detailed protocols and workflow presented here offer a clear path for researchers to generate the necessary data to support the progression of this and other novel chemical entities.

References

Spectroscopic Data for 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Search for Published Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS Number: 78068-81-2) is not publicly available.

While this compound is listed by several commercial chemical suppliers, indicating its synthesis and availability, the associated characterization data, including NMR, IR, and MS spectra, along with the specific experimental protocols used for their acquisition, have not been published in accessible scientific journals or public repositories.

This lack of available data prevents the creation of an in-depth technical guide or whitepaper that meets the core requirements of presenting quantitative spectroscopic data in structured tables and providing detailed experimental methodologies.

Future Outlook and Potential for Data Generation

The spectroscopic characterization of this compound would require de novo experimental analysis. Researchers in possession of this compound could perform the following standard analyses to generate the requisite data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would elucidate the chemical structure by providing information about the hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule by measuring the vibrations of the chemical bonds.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Once such experimental data is generated and published, a comprehensive technical guide could be developed.

Illustrative Workflow for Spectroscopic Analysis

Should the data become available, a typical workflow for its analysis and presentation would be as follows. This workflow is provided for illustrative purposes, as the actual experimental data is not currently available.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation cluster_3 Reporting prep Dissolve 2-Amino-6-chloro-4- (trifluoromethyl)phenol in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr 1H and 13C NMR Spectroscopy prep->nmr ir Infrared (IR) Spectroscopy prep->ir ms Mass Spectrometry (e.g., ESI, EI) prep->ms process Process raw spectral data nmr->process ir->process ms->process interpret Assign peaks and fragments to molecular structure process->interpret table Tabulate chemical shifts, vibrational frequencies, and m/z values interpret->table report Prepare technical guide with experimental protocols and data table->report

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

A Technical Guide to the Role of the Trifluoromethyl Group in 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, serves as a critical functional moiety for enhancing metabolic stability, modulating lipophilicity, and altering electronic characteristics. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group as exemplified by the chemical intermediate, 2-Amino-6-chloro-4-(trifluoromethyl)phenol. We will dissect the key properties imparted by the CF₃ group, present relevant quantitative data, detail experimental protocols for synthesis and metabolic evaluation, and illustrate key concepts with structured diagrams. This document serves as a comprehensive resource for researchers leveraging fluorinated building blocks in drug discovery and development.

The Pivotal Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is frequently utilized as a bioisostere for methyl or chloro groups to optimize a lead compound's profile.[1] Its unique combination of high electronegativity, steric bulk, and exceptional stability dramatically influences a molecule's pharmacokinetic and pharmacodynamic properties.[2][3]

Modulation of Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is strongly lipophilic, generally increasing the logP of a parent molecule.[4] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[2] The Hansch hydrophobicity constant (π) for the CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[5]

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[2][5] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary mediators of drug clearance.[4] Replacing a metabolically labile methyl or hydrogen site with a CF₃ group can effectively block this metabolic pathway, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[6]

Electronic Effects and Receptor Binding

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][4] When attached to an aromatic ring, the CF₃ group can significantly lower the pKa of nearby acidic protons, such as the hydroxyl group in a phenol. For instance, the pKa of 3-(trifluoromethyl)phenol is 9.08, which is lower than that of phenol (~9.95), indicating increased acidity.[7][8] This modulation of electronic properties can alter a molecule's ability to engage in hydrogen bonding and other electrostatic interactions within a biological target's binding site, potentially enhancing binding affinity and selectivity.[2][3]

Physicochemical Profile of this compound

In this compound, the CF₃ group acts in concert with the chloro, amino, and hydroxyl substituents to define the molecule's overall chemical character. The strong electron-withdrawing effects of both the CF₃ and Cl groups are expected to significantly increase the acidity of the phenolic proton compared to unsubstituted phenol. The amino group, being an electron-donating group, will slightly counteract this effect but also serves as a key site for further chemical modification. This combination of functional groups makes the compound a valuable and versatile building block in the synthesis of more complex pharmaceutical agents.[9]

Data Presentation: Physicochemical Properties
PropertyValue / DescriptionReference
Molecular Formula C₇H₅ClF₃NO[10]
Molecular Weight 211.57 g/mol [10]
CAS Number 78068-81-2[10]
Trifluoromethyl Group Hansch π Constant +0.88[5]
C-F Bond Dissociation Energy ~485 kJ/mol[2][5]
C-H Bond Dissociation Energy ~414 kJ/mol[2][5]
Predicted pKa (Phenolic -OH) < 9.0 (Estimated based on substituted phenols)[7][8]
Appearance Yellow Oil (as reported in synthesis)[11]

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of a nitro-substituted phenol to the corresponding aminophenol, a common and effective transformation.

Reaction: Reduction of 2-chloro-6-nitro-4-trifluoromethylphenol.[11]

Materials:

  • 2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g)

  • Sodium dithionite (10 g)

  • Ethanol (20 ml)

  • Water (30 ml)

  • Toluene

  • Chloroform

Procedure:

  • Prepare a solution of 2-chloro-6-nitro-4-trifluoromethylphenol in a mixture of ethanol and water.

  • Stir the solution and add solid sodium dithionite in portions.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Allow the mixture to stand overnight.

  • Filter the solution to remove any solids and evaporate the filtrate to dryness.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual water.

  • Extract the final residue with boiling chloroform (3 x 100 ml).

  • Combine the chloroform extracts and evaporate the solvent to yield the final product, this compound, as a yellow oil.[11]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound, a key property enhanced by trifluoromethylation.[6]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[6]

Materials:

  • Test Compound (e.g., a derivative of this compound)

  • Positive Control (compound with known metabolic liability)

  • Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)

  • Ice-cold Stopping Solution (e.g., Acetonitrile with an internal standard)

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a working solution of the test compound and positive control. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[6]

Visualizations: Workflows and Logical Relationships

G cluster_properties Key Properties of CF3 Group cluster_pk_pd Impact on Drug Candidate Profile cluster_pk_details cluster_pd_details A High Lipophilicity (π = +0.88) PK1 Improved Membrane Permeability A->PK1 B Metabolic Stability (Strong C-F Bond) PK2 Blocked Metabolic Oxidation B->PK2 C Strong Electron- Withdrawing Effect PD1 Altered Acidity/Basicity (pKa Modulation) C->PD1 PK Pharmacokinetics (PK) PD Pharmacodynamics (PD) PK1->PK PK3 Longer Half-Life (t½) PK2->PK3 PK3->PK PD2 Enhanced Binding Affinity & Selectivity PD1->PD2 PD2->PD

Caption: Influence of CF₃ group properties on drug pharmacokinetics and pharmacodynamics.

G cluster_synthesis Synthesis Workflow A Start: 2-chloro-6-nitro- 4-trifluoromethylphenol C Reaction: Nitro Group Reduction (2h, Room Temp) A->C B Reactants: Sodium Dithionite Ethanol/Water B->C D Workup: Filtration, Evaporation, Chloroform Extraction C->D E Product: 2-Amino-6-chloro- 4-(trifluoromethyl)phenol D->E

Caption: Workflow for the synthesis of this compound.

G cluster_assay Metabolic Stability Assay Workflow A 1. Prepare Reagents (Test Compound, Microsomes, NADPH System) B 2. Pre-incubate Compound + Microsomes (37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add Stop Solution) D->E F 6. Process Samples (Centrifuge) E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate Half-Life and Intrinsic Clearance G->H

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of conferring multiple advantageous properties upon a parent molecule. In the context of this compound, the CF₃ group significantly influences the compound's lipophilicity, electronic nature, and inherent metabolic stability. These characteristics make it an exceptionally useful building block for the synthesis of novel therapeutics. A thorough understanding of the quantitative and qualitative effects of the trifluoromethyl group, as detailed in this guide, is essential for its rational and effective application in the design of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Key Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a crucial fluorinated building block in modern synthetic chemistry. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a trifluoromethyl moiety on a phenolic scaffold, makes it a highly versatile precursor for the synthesis of a wide range of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science.

Chemical Properties and Data

This compound, with the CAS number 78068-81-2, possesses a distinct set of physicochemical properties owing to the interplay of its functional groups. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅ClF₃NO
Molecular Weight 211.57 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
pKa Not available

Synthesis

The primary and most accessible synthetic route to this compound involves the reduction of its nitro precursor, 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the nitro group to an amine.

Synthesis_Workflow Start 2-chloro-6-nitro-4-(trifluoromethyl)phenol Step1 Reduction (e.g., Sodium Dithionite) Start->Step1 Product This compound Step1->Product

Caption: Synthesis of the target compound from its nitro precursor.

Detailed Experimental Protocol: Reduction of 2-chloro-6-nitro-4-(trifluoromethyl)phenol

This protocol is adapted from established literature procedures for similar reductions.[1]

Materials:

  • 2-chloro-6-nitro-4-(trifluoromethyl)phenol

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Toluene

  • Chloroform

  • Standard laboratory glassware (round-bottom flask, stirrer, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4.5 g of 2-chloro-6-nitro-4-(trifluoromethyl)phenol in a mixture of 20 ml of ethanol and 30 ml of water.

  • To the stirred solution, add 10 g of solid sodium dithionite in portions over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.

  • Allow the mixture to stand overnight.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Evaporate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add toluene and evaporate under reduced pressure to azeotropically remove water.

  • Extract the residue with boiling chloroform (3 x 100 ml).

  • Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude product as a yellow oil.[1]

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the functional groups present.

Table 2: Expected Spectroscopic Data

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons (2H), signals for -NH₂ and -OH protons (exchangeable with D₂O).
¹³C NMR Signals for the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet.
IR (Infrared) Broad O-H and N-H stretching bands (~3500-3200 cm⁻¹), C-F stretching bands (~1350-1100 cm⁻¹), and aromatic C=C stretching bands (~1600-1450 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (211.57 g/mol ) and fragmentation patterns characteristic of the loss of functional groups.

Reactivity and Applications

This compound is a trifunctional building block, offering multiple reaction sites for further chemical modifications.

Reactivity Profile

The reactivity of the functional groups can be selectively targeted based on the reaction conditions.

Reactivity cluster_reactions Reaction Sites cluster_products Potential Derivatives BuildingBlock This compound Amino Amino Group (-NH₂) BuildingBlock->Amino Acylation, Alkylation, Sulfonylation Phenol Phenolic Hydroxyl (-OH) BuildingBlock->Phenol Etherification, Esterification AromaticRing Aromatic Ring BuildingBlock->AromaticRing Electrophilic Aromatic Substitution Amides Amides, Sulfonamides Amino->Amides Ethers Ethers Phenol->Ethers SubstitutedAromatics Further Substituted Aromatics AromaticRing->SubstitutedAromatics

Caption: Reactivity of this compound.

  • Amino Group: The amino group can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and alkylation.

  • Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters.

  • Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing activating (amino and hydroxyl) and deactivating (chloro and trifluoromethyl) groups.

Applications in Drug Discovery and Agrochemicals

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While specific commercial products derived from this compound are not prominently documented, its structural motifs are present in various patented compounds with potential biological activity.

For instance, trifluoromethylphenyl amides have been investigated as novel insecticides and fungicides. One study reported that N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide, a derivative of a structurally similar aniline, exhibited significant fungicidal activity.[1] This suggests that derivatives of this compound could be promising candidates for new agrochemicals.

Furthermore, various patents describe the use of substituted aminophenols in the synthesis of herbicides and other bioactive molecules. The unique combination of substituents in this compound makes it a valuable starting material for generating novel and diverse chemical libraries for high-throughput screening in drug and pesticide discovery programs.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the safety data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. It is advisable to consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. Its trifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. While further experimental characterization of its physical and spectroscopic properties is needed, the synthetic accessibility and the proven benefits of the trifluoromethyl group make this compound a highly attractive starting material for researchers and scientists engaged in the design and development of new functional molecules.

References

The Elusive Role of 2-Amino-6-chloro-4-(trifluoromethyl)phenol in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its promising structural features, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct applications for 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a key starting material or intermediate in the synthesis of medicinally active compounds. While the constituent moieties of this molecule—a substituted aminophenol with chloro and trifluoromethyl groups—are prevalent in numerous bioactive compounds, the specific isomeric arrangement of this compound appears to be underexplored or not widely disclosed in the context of drug discovery and development.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the chloro-substituted aminophenol scaffold is a versatile building block for a variety of heterocyclic compounds with diverse pharmacological activities. However, the specific utility of this compound remains largely undocumented in readily accessible scientific resources.

This technical guide aims to provide an overview of the potential applications of this compound by examining the medicinal chemistry of structurally related molecules and outlining general synthetic strategies that could leverage its unique chemical architecture. The information presented is based on analogous compounds and general principles of medicinal chemistry due to the lack of specific data for this compound itself.

I. Physicochemical Properties and Synthetic Considerations

The combination of an amino, a hydroxyl, a chloro, and a trifluoromethyl group on a benzene ring endows this compound with a distinct set of physicochemical properties that could be advantageous in drug design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅ClF₃NO
Molecular Weight227.57 g/mol
XLogP33.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Data sourced from computational predictions.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors, coupled with a moderate lipophilicity (indicated by the XLogP3 value), suggests that this molecule could serve as a scaffold for compounds targeting a variety of biological receptors.

Synthetic Accessibility

A known method for the preparation of this compound involves the reduction of the corresponding nitro compound, 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-6-nitro-4-(trifluoromethyl)phenol

  • Sodium dithionite

  • Ethanol

  • Water

  • Toluene

  • Chloroform

Procedure:

  • Dissolve 2-chloro-6-nitro-4-(trifluoromethyl)phenol (1.0 eq) in a mixture of ethanol and water.

  • To the stirred solution, add solid sodium dithionite (excess) in portions.

  • Continue stirring the solution for 2 hours and then leave it to stand overnight.

  • Filter the reaction mixture and evaporate the solvent from the filtrate.

  • Add toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining water.

  • Extract the residue with boiling chloroform (3 x volumes).

  • Combine the chloroform extracts and evaporate the solvent to yield the product.

II. Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological activities of structurally similar compounds, derivatives of this compound could potentially be investigated for a range of therapeutic applications.

Kinase Inhibition

Aromatic amines and phenols are common structural motifs in a vast number of kinase inhibitors. The 4-amino-3-(trifluoromethyl)phenyl moiety, for instance, is a key component of the multi-kinase inhibitor Sorafenib . While not a direct derivative, the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aminophenol derivative. This highlights the potential for the amino group of this compound to be functionalized to form urea or amide linkages, which are crucial for binding to the hinge region of many kinases.

Hypothetical Signaling Pathway for a Kinase Inhibitor Derivative:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Potential Inhibitor (Derivative of Core) Inhibitor->Raf Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthesis of Heterocyclic Scaffolds

The ortho-aminophenol moiety is a versatile precursor for the synthesis of various heterocyclic systems, such as benzoxazoles and phenoxazines. These scaffolds are present in a wide range of biologically active molecules.

General Experimental Workflow for Heterocycle Synthesis:

G Start 2-Amino-6-chloro-4- (trifluoromethyl)phenol Reaction Condensation/ Cyclization Reaction Start->Reaction Reactant Coupling Partner (e.g., Carboxylic Acid, Aldehyde) Reactant->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Product Heterocyclic Product (e.g., Benzoxazole) Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: General workflow for synthesizing heterocyclic compounds.

III. Conclusion and Future Perspectives

While direct evidence of the application of this compound in medicinal chemistry is currently limited in the public domain, its structural features suggest significant potential as a versatile building block in drug discovery. The presence of multiple functional groups that can be readily modified, combined with the favorable physicochemical properties imparted by the trifluoromethyl and chloro substituents, makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Future research efforts could focus on the systematic exploration of derivatives of this compound, particularly in the areas of kinase inhibition and the synthesis of novel heterocyclic systems. The development of compound libraries based on this core structure and their subsequent screening against a panel of biological targets could unveil previously untapped therapeutic potential. As synthetic methodologies advance, the accessibility and utility of such uniquely substituted building blocks are likely to increase, paving the way for new discoveries in medicinal chemistry. Researchers in the field are encouraged to consider this compound as a valuable, yet underutilized, tool in their quest for novel therapeutic agents.

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the synthesis, properties, and synthetic applications of 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS No. 78068-81-2). This trifluoromethyl-substituted aminophenol serves as a versatile and valuable building block in modern organic synthesis, particularly in the preparation of fluorinated compounds for the pharmaceutical and agrochemical industries. This document details a key synthetic protocol for its preparation and explores its potential in the synthesis of high-value heterocyclic compounds, supported by experimental methodologies and data.

Introduction

This compound is a highly functionalized aromatic compound. Its structure incorporates several key features that make it an attractive starting material for organic synthesis:

  • A Trifluoromethyl Group (-CF3): This electron-withdrawing group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in many drug candidates and agrochemicals.

  • An Amino Group (-NH2): This nucleophilic group can readily participate in a variety of reactions, including acylation, alkylation, and the formation of heterocyclic rings.

  • A Phenolic Hydroxyl Group (-OH): This group can be alkylated or acylated and, along with the amino group, is crucial for the synthesis of certain heterocyclic systems like benzoxazoles.

  • A Chlorine Atom (-Cl): The chloro substituent further influences the electronic properties of the aromatic ring and can be a site for further functionalization through cross-coupling reactions.

The strategic combination of these functional groups in a single molecule provides a platform for the efficient construction of complex molecular architectures.

Synthesis of this compound

The most direct and commonly cited method for the preparation of this compound is through the reduction of its nitro precursor, 2-chloro-6-nitro-4-trifluoromethylphenol.

Experimental Protocol: Reduction of 2-chloro-6-nitro-4-trifluoromethylphenol[1]

Reaction Scheme:

Benzoxazole_Synthesis_Workflow A This compound C Condensation/ Cyclization A->C B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D Substituted Benzoxazole C->D

Methodological & Application

Synthesis of Bio-functional Derivatives from 2-Amino-6-chloro-4-(trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This compound, possessing amino, hydroxyl, and chloro functional groups, alongside a trifluoromethyl moiety, serves as a valuable starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the reactivity of the aromatic ring, amino, and phenol moieties, opening avenues for selective chemical modifications.

Application Notes

This compound is a key intermediate for the synthesis of a range of derivatives, including but not limited to N-acyl, N-sulfonyl, and N-alkyl compounds, as well as more complex heterocyclic structures such as benzoxazoles and quinolines. These derivatives are of significant interest in drug discovery, as the trifluoromethyl group is a well-established bioisostere for improving metabolic stability, binding affinity, and lipophilicity of lead compounds.

  • N-Functionalized Derivatives: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR). Subsequent reduction of the resulting amides can yield N-alkylated derivatives. These modifications are fundamental in tuning the electronic and steric properties of the molecule to optimize interactions with biological targets.

  • Heterocyclic Scaffolds: The ortho-relationship of the amino and hydroxyl groups provides a classic precursor for the synthesis of benzoxazoles. This privileged scaffold is present in numerous biologically active compounds. Furthermore, the aminophenol structure can be utilized in multicomponent reactions to construct other complex heterocyclic systems like quinolines, which are central to a wide array of pharmaceuticals.

  • Cross-Coupling Reactions: The presence of a chlorine atom on the aromatic ring allows for the exploration of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of aryl or vinyl substituents, significantly increasing molecular complexity and providing access to novel biaryl structures.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a library of derivatives.

Synthesis_Pathways cluster_N_func N-Functionalization cluster_heterocycles Heterocycle Formation cluster_coupling C-C Coupling start 2-Amino-6-chloro-4- (trifluoromethyl)phenol N_Acyl N-Acyl Derivatives start->N_Acyl RCOCl or (RCO)2O N_Sulfonyl N-Sulfonyl Derivatives start->N_Sulfonyl RSO2Cl Benzoxazole Benzoxazole Derivatives start->Benzoxazole RCHO or RCOOH Quinoline Quinoline Derivatives start->Quinoline α,β-Unsaturated Ketone (Skraup) Suzuki Suzuki Coupling Products start->Suzuki R-B(OH)2 Pd Catalyst N_Alkyl N-Alkyl Derivatives N_Acyl->N_Alkyl Reduction (e.g., NaBH4)

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of various derivatives. While specific examples with this compound are not always available in the literature, these protocols are based on well-established synthetic transformations for similarly substituted aminophenols and are expected to be readily adaptable.

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the amino group of this compound using an acid chloride.

Workflow Diagram:

N_Acylation_Workflow A Dissolve 2-amino-6-chloro-4- (trifluoromethyl)phenol in dioxane B Add acid chloride (e.g., propionyl chloride) dropwise at room temperature A->B C Stir at room temperature for 2 hours B->C D Heat the mixture to 90°C for 1 hour C->D E Pour onto ice D->E F Collect precipitate by suction filtration E->F G Recrystallize from ethanol/water F->G

Caption: Workflow for the N-acylation of this compound.

Methodology:

  • In a three-neck flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve this compound (1.0 eq.) in dioxane (approx. 40 mL per gram of starting material).

  • With stirring at room temperature, add the desired acid chloride (e.g., propionyl chloride, 1.3 eq.) dropwise.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 90°C for 1 hour.

  • After cooling, pour the mixture onto ice (approx. 100 g per gram of starting material).

  • Collect the resulting precipitate by suction filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield the pure N-acyl derivative.

Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Alkylation

This protocol details the N-alkylation of this compound through a reductive amination approach using a carboxylic acid and sodium borohydride. This method is adapted from a procedure for the analogous 4-nitro compound.

Methodology:

  • Dissolve this compound (1.0 eq.) in a carboxylic acid that corresponds to the desired alkyl group (e.g., acetic acid for N-ethyl derivatization) (approx. 25 mL per gram of starting material).

  • Cool the solution to 10°C in an ice bath.

  • Carefully add sodium borohydride (4.0 eq.) portion-wise, maintaining the temperature below 20°C.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Cool the mixture and dilute with water (approx. 50 mL per gram of starting material).

  • Adjust the pH to 5 with a 30% sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by suction filtration, wash with water, and dry under vacuum over a desiccant.

Protocol 3: Synthesis of Benzoxazole Derivatives

This protocol outlines the cyclocondensation of this compound with an aldehyde to form a 2-substituted benzoxazole.

Workflow Diagram:

Benzoxazole_Workflow A Combine 2-amino-6-chloro-4- (trifluoromethyl)phenol, aldehyde, and catalyst in ethanol B Reflux the mixture for 3-5 hours A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Pour into cold water D->E F Collect the solid product by filtration E->F G Wash with water and dry F->G

Application Notes and Protocols for the Synthesis of Novel Herbicides Utilizing 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound with reactive amino and hydroxyl functionalities, making it a versatile starting material for the synthesis of novel agrochemicals. The presence of the trifluoromethyl group, a common moiety in many active herbicides, suggests its potential as a scaffold for developing new herbicidal agents. These application notes provide a detailed, albeit hypothetical, protocol for the synthesis of a novel urea-based herbicide from this precursor, along with a proposed mechanism of action and illustrative efficacy data. This document is intended to serve as a foundational guide for researchers exploring the potential of this compound in the discovery of new crop protection agents.

Proposed Synthetic Pathway

A plausible route for the synthesis of a novel herbicide from this compound involves the conversion of the amino group into a urea functionality. This class of compounds is known to inhibit photosynthesis, a common mode of action for many commercial herbicides. The following scheme illustrates a two-step synthesis of a hypothetical herbicide, N'-(2-chloro-4-hydroxy-5-(trifluoromethyl)phenyl)-N,N-dimethylurea.

Synthesis_Pathway A This compound B Intermediate: Isocyanate Derivative A->B Phosgene or Triphosgene, Base C Novel Herbicide: N'-(2-chloro-4-hydroxy-5-(trifluoromethyl)phenyl)-N,N-dimethylurea B->C Dimethylamine MoA_Pathway PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport Block Inhibition of Electron Flow ElectronTransport->Block Herbicide Novel Urea Herbicide Herbicide->Block ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Cellular Damage & Plant Death ROS->Damage Workflow Start Start: this compound Synthesis Chemical Synthesis (Protocols 1 & 2) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Herbicidal Activity Screening Purification->Bioassay DataAnalysis Data Analysis & Lead Optimization Bioassay->DataAnalysis End End: Identification of a Novel Herbicide Candidate DataAnalysis->End

Application Notes and Protocols: 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a Precursor for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a starting material for the synthesis of heterocyclic scaffolds of interest in pharmaceutical research. While a specific marketed pharmaceutical agent directly synthesized from this precursor has not been identified in publicly available literature, its structural motifs—a substituted aminophenol with chloro and trifluoromethyl groups—make it a valuable building block for various bioactive molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

The following sections detail synthetic protocols for key molecular scaffolds that can be derived from this compound, along with generalized workflows and relevant data.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The ortho-aminophenol functionality of this compound makes it an ideal precursor for the synthesis of substituted benzoxazoles.

Experimental Protocol: Synthesis of 6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiol

This protocol describes the synthesis of a benzoxazole derivative via cyclization with carbon disulfide.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiol.

Expected Yield: 70-85%

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiolThis compoundCS₂, KOHEthanol70-85

Visualization of Synthetic Workflow:

G start 2-Amino-6-chloro-4- (trifluoromethyl)phenol reagents CS2, KOH, Ethanol start->reagents 1. reflux Reflux (4-6h) reagents->reflux 2. workup Acidic Work-up reflux->workup 3. product 6-chloro-4-(trifluoromethyl)-1,3- benzoxazole-2-thiol workup->product 4. G start 2-Amino-6-chloro-4- (trifluoromethyl)phenol step1 Ullmann Condensation (with 2-fluoronitrobenzene deriv.) start->step1 intermediate1 Diaryl Ether Intermediate step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Diaryl Amine Intermediate step2->intermediate2 step3 Intramolecular Buchwald-Hartwig Amination intermediate2->step3 product Dibenzo[b,e][1,4]oxazepine Scaffold step3->product G start 2-Amino-6-chloro-4- (trifluoromethyl)phenol reagents Benzenesulfonyl chloride, Pyridine, DCM start->reagents 1. reaction Stir at RT (12-16h) reagents->reaction 2. workup Aqueous Work-up reaction->workup 3. product N-(2-chloro-6-hydroxy-4- (trifluoromethyl)phenyl)benzenesulfonamide workup->product 4.

Application Notes and Protocols for the N-alkylation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated aminophenols are a pivotal class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of an alkyl group on the nitrogen atom of aminophenols can significantly modulate their pharmacological properties. The specific substrate, 2-Amino-6-chloro-4-(trifluoromethyl)phenol, is a highly functionalized aromatic compound, and its N-alkylated derivatives are of interest for screening for various biological activities, including potential anti-cancer and anti-inflammatory properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1]

This document provides detailed protocols for the selective N-alkylation of this compound using a highly efficient one-pot reductive amination method.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of aminophenols and anilines using methods analogous to the protocols described below. Yields are typically high, demonstrating the efficiency of the reductive amination process.

Table 1: One-Pot Reductive N-Alkylation of Various Aminophenols with Aldehydes using Sodium Borohydride

Amine SubstrateAldehydeSolventReducing AgentTemperatureTime (h)Yield (%)
o-AminophenolBenzaldehydeMethanolNaBH₄Room Temp198.3[2]
p-AminophenolBenzaldehydeMethanolNaBH₄Room Temp196.7[2]
o-Aminophenol4-ChlorobenzaldehydeMethanolNaBH₄Room Temp189.1[2]
AnilineBenzaldehydeGlycerolNaBH₄70°C0.6797[3]
AnilineButanalEthanolNaBH₄/Cellulose-SO₃HRoom Temp0.7595[4]

Table 2: Reductive Alkylation of Substituted Anilines

Amine SubstrateAldehyde/KetoneReducing AgentSolventYield (%)
4-TrifluoromethylanilineBenzaldehydeNaBH(OAc)₃/TFAN/AHigh Yield (Qualitative)[5]
Various AnilinesVarious AldehydesNaBH₄TFE88-96[6]
N-MethylanilineBenzaldehydeNaBH₄Glycerol96[3]

Experimental Protocols

Protocol 1: One-Pot Reductive N-Alkylation with Aldehydes and Sodium Borohydride

This protocol describes a highly efficient, one-pot method for the selective N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, Butyraldehyde)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol, add the desired aldehyde (1.0-1.1 eq).

  • Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add deionized water to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Starting Material (2-Amino-6-chloro-4-trifluoromethylphenol)

This protocol is for the preparation of the starting material from its nitro precursor.[7]

Materials:

  • 2-Chloro-6-nitro-4-trifluoromethylphenol

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Deionized Water

  • Toluene

  • Chloroform

Procedure:

  • Dissolve 2-chloro-6-nitro-4-trifluoromethylphenol (1.0 eq) in a mixture of ethanol and water.

  • To the stirred solution, add solid sodium dithionite (in portions, excess).

  • Stir the solution for 2 hours and then leave it to stand overnight.

  • Filter the mixture and evaporate the solvent from the filtrate.

  • Add toluene to the residue and remove it under reduced pressure to azeotropically remove water.

  • Extract the residue with boiling chloroform (3 x volume).

  • Evaporate the combined chloroform extracts to obtain 2-amino-6-chloro-4-trifluoromethylphenol as an oil.

Visualizations

Experimental Workflow Diagram

G cluster_prep Synthesis of Starting Material cluster_alkylation N-Alkylation Protocol A 2-Chloro-6-nitro-4- trifluoromethylphenol B Dissolve in Ethanol/Water A->B C Add Sodium Dithionite B->C D Stir and leave overnight C->D E Filter and Evaporate D->E F Azeotropic distillation with Toluene E->F G Extract with Chloroform F->G H Evaporate to yield 2-Amino-6-chloro-4- trifluoromethylphenol G->H I 2-Amino-6-chloro-4- trifluoromethylphenol J Dissolve in Methanol I->J K Add Aldehyde J->K L Stir for 1h (Imine formation) K->L M Cool in Ice Bath L->M N Add Sodium Borohydride M->N O Stir for 2-4h N->O P Quench with Water O->P Q Evaporate Methanol P->Q R Extract with Ethyl Acetate Q->R S Wash, Dry, and Evaporate R->S T Purify (Chromatography/ Recrystallization) S->T U Final N-alkylated Product T->U

Caption: Workflow for the synthesis of the starting material and subsequent N-alkylation.

Potential Signaling Pathway for Biological Activity

Derivatives of N-alkylated aminophenols, particularly those containing trifluoromethyl groups, have shown promise as anti-cancer agents.[8][9] One potential mechanism of action is the inhibition of tumor growth through the modulation of key signaling pathways. For instance, compounds with a N-(bis(trifluoromethyl)phenyl)-chloro moiety have been shown to inhibit liver tumor growth by inactivating the STAT3 pathway via direct binding to HNF 4α.[2] The diagram below illustrates a representative signaling pathway that could be targeted by such compounds.

G cluster_cell Cancer Cell Compound N-alkylated aminophenol derivative HNF4a HNF 4α Compound->HNF4a Binds to and activates STAT3_P p-STAT3 (Active) HNF4a->STAT3_P Inhibits phosphorylation STAT3 STAT3 STAT3_P->STAT3 Proliferation Cell Proliferation and Survival STAT3_P->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: Representative signaling pathway potentially targeted by N-alkylated aminophenol derivatives.

References

Application Notes and Protocols for Coupling Reactions of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthetic coupling of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This versatile building block possesses three key reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and a chloro substituent suitable for cross-coupling reactions. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting reactivity.

The strategic functionalization of this molecule is of interest in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Given the multifunctional nature of the starting material, chemoselectivity is a critical consideration. The choice of catalyst, ligand, base, and reaction conditions will determine the site of coupling.

Key Reactive Sites and Potential Transformations

  • C-Cl Bond: The chloro substituent can be targeted in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.

  • N-H Bond: The primary amino group can undergo N-arylation or N-alkylation.

  • O-H Bond: The phenolic hydroxyl group can participate in O-arylation (ether formation).

Due to the presence of multiple nucleophilic sites (NH2 and OH), selective functionalization may require the use of protecting groups or carefully chosen reaction conditions that favor one site over the other.

Data Presentation: Reaction Conditions for Analogous Coupling Reactions

The following tables summarize typical reaction conditions for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions on substrates analogous to this compound. These conditions serve as a starting point for the development of specific protocols for the target molecule.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂[Pd(cinnamyl)Cl]₂
Ligand XPhosRuPhosBrettPhos
Base NaOt-BuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxanetert-Amyl alcohol
Temperature (°C) 80 - 110100100 - 120
Reaction Time (h) 4 - 2412 - 2412 - 24
Typical Yield (%) 75 - 9570 - 9080 - 98

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)
Ligand (none)SPhos(none)
Boron Source Arylboronic acidArylboronic acidPotassium aryltrifluoroborate
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Toluene/Water1,4-Dioxane/WaterTHF/Water
Temperature (°C) 90 - 11080 - 10070 - 90
Reaction Time (h) 6 - 188 - 2412 - 24
Typical Yield (%) 70 - 9085 - 9880 - 95

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination at the Chloro Position

This protocol describes the C-N cross-coupling of this compound with a primary or secondary amine. To prevent competitive N-arylation of the starting material's amino group, it may be necessary to use a suitable protecting group (e.g., Boc) on the starting material, which can be deprotected in a subsequent step.

Materials:

  • This compound (or N-protected derivative)

  • Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.5 - 2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the Chloro Position

This protocol outlines the C-C cross-coupling of this compound with an arylboronic acid. The amino and phenol groups are generally tolerated under these conditions, but optimization of the base and solvent system may be required.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium carbonate (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture and heat to 90 °C under an inert atmosphere.

  • Stir the reaction for 8-18 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired biaryl product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Amine - Pd₂(dba)₃ / XPhos - NaOt-Bu solvent Add Anhydrous Toluene start->solvent inert Establish Inert Atmosphere (Nitrogen/Argon) solvent->inert heat Heat to 100°C (12-24h) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki_Miyaura_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L)₂ pd0->pd_complex Oxidative Addition (Ar-Cl) transmetal Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetal Transmetalation (Ar'B(OH)₂ + Base) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Application Notes and Protocols for the Quantification of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and chemical synthesis. The protocols are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical procedures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, offering a balance of sensitivity, selectivity, and accessibility.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS-compatibility) (analytical grade)[1][2]

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation:

  • Solid Samples (e.g., drug substance):

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to prepare a 1 mg/mL stock solution.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., reaction mixtures):

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • If matrix interference is expected, a solid-phase extraction (SPE) cleanup may be necessary.

4. HPLC Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 245 nm (illustrative, requires optimization based on UV scan of the analyte)

5. Calibration and Quantification:

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards in the range of 1-100 µg/mL.

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Illustrative Quantitative Data
ParameterValue
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Recovery98-102%
Precision (%RSD)< 2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for trace-level detection and confirmation of this compound. Due to the polar nature of the amino and hydroxyl groups, a derivatization step is necessary to improve volatility and thermal stability.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[3]

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

3. Sample Preparation and Derivatization:

  • Extraction (for aqueous samples):

    • To 5 mL of the sample, adjust the pH to approximately 8-9.

    • Perform a liquid-liquid extraction with 5 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of MSTFA with 1% TMCS to the residue.[3]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[3]

    • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

5. Calibration and Quantification:

  • Prepare a stock solution of this compound (1000 µg/mL) in ethyl acetate.

  • Prepare a series of calibration standards (e.g., 0.1-10 µg/mL).

  • Derivatize the standards and samples as described above.

  • Inject the derivatized standards and samples.

  • Construct a calibration curve and quantify the analyte.

Illustrative Quantitative Data
ParameterValue
Linearity (R²)≥ 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Recovery95-105%
Precision (%RSD)< 5%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc_vial HPLC Vial filter->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector data Data Acquisition detector->data calibration Calibration Curve data->calibration quantify Concentration Determination calibration->quantify result Result quantify->result

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification start Aqueous Sample extract Liquid-Liquid Extraction start->extract dry Dry Extract extract->dry evaporate Evaporate to Dryness dry->evaporate add_reagents Add Pyridine & MSTFA evaporate->add_reagents heat Heat at 70°C add_reagents->heat gcms_vial GC-MS Vial heat->gcms_vial injection GC Injection gcms_vial->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry separation->detection data Data Acquisition detection->data calibration Calibration Curve data->calibration quantify Concentration Determination calibration->quantify result Result quantify->result

Caption: Workflow for GC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. Due to the compound's functionalities—an aromatic amine, a hydroxyl group, a halogen, and a trifluoromethyl group—a systematic approach to method development is crucial for achieving optimal separation, sensitivity, and peak symmetry. This application note outlines a logical workflow, from initial column and mobile phase screening to fine-tuning of chromatographic parameters. The protocols provided are intended to guide researchers in establishing a reliable analytical method suitable for various applications, including pharmaceutical development and quality control.

Introduction

This compound is a substituted phenolic compound with potential applications in the pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is essential for process monitoring, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such analyses. The presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups, along with its halogenated and trifluoromethyl-substituted aromatic ring, necessitates a careful and systematic approach to method development to overcome potential challenges such as poor peak shape, inadequate retention, and co-elution with impurities.

This application note details a step-by-step protocol for developing a reversed-phase HPLC (RP-HPLC) method, which is generally the most suitable mode for compounds with moderate polarity.

Physicochemical Properties and Chromatographic Considerations

PropertyPredicted Value/ConsiderationImpact on HPLC Method Development
pKa The phenolic hydroxyl group is acidic, while the amino group is basic. The exact pKa values will be influenced by the electron-withdrawing trifluoromethyl and chloro groups.The pH of the mobile phase will be a critical parameter to control the ionization state of the analyte, which in turn affects retention time and peak shape. Operating at a pH that suppresses the ionization of either the amino or hydroxyl group is generally recommended.
logP The presence of the trifluoromethyl and chloro groups suggests a moderate to high hydrophobicity.A reversed-phase column (e.g., C18 or C8) will be suitable for retaining the analyte. The organic content of the mobile phase will need to be optimized for an appropriate retention time.
UV Absorption Phenolic compounds and aromatic amines typically exhibit strong UV absorbance. The exact λmax is expected in the UV region.UV detection is a suitable choice. A UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate), analytical grade

Instrumentation and Columns
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl), 4.6 x 150 mm, 5 µm particle size.

Initial Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (UV Scan, Solubility) B Column Screening (C18, C8, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH scouting) B->C D Gradient Optimization (Slope and Time) C->D Select best column and mobile phase E Temperature Study (e.g., 25°C, 30°C, 35°C) D->E F Flow Rate Adjustment (e.g., 0.8, 1.0, 1.2 mL/min) E->F G Method Robustness Testing F->G Finalized Conditions H Method Validation (as per ICH guidelines) G->H

Application Note: GC-MS Analysis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for analyzing this compound and its process-related impurities.[1][2] Due to the polar nature of the amino and hydroxyl functional groups, direct GC-MS analysis can lead to poor chromatographic peak shape and reduced sensitivity.[3] To address this, a derivatization step is often employed to enhance the volatility and thermal stability of the analyte and its impurities.[3][4] This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential impurities following derivatization.

Quantitative Data Summary

The following table summarizes the expected retention times and mass spectrometry data for the derivatized form of this compound and its potential impurities. These values are illustrative and may vary depending on the specific instrumentation and conditions used.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
TMS-derivative of this compound15.2339324, 269, 194
TMS-derivative of 4-Amino-2-chlorophenol13.8215200, 145
TMS-derivative of 2,6-Dichloro-4-(trifluoromethyl)phenol14.5302287, 232
TMS-derivative of 2-Amino-4-(trifluoromethyl)phenol14.1249234, 179

Experimental Protocols

1. Sample Preparation (Derivatization)

This protocol is for the derivatization of this compound and its impurities to improve their volatility for GC-MS analysis.[3][4]

  • Materials and Reagents:

    • This compound sample

    • Pyridine (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (HPLC grade)

    • Vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Add 1 mL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and heat the mixture at 70°C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized halogenated phenols.[5][6] Optimization may be required for specific instruments.

  • Gas Chromatograph (GC) System:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its impurities.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Pyridine Sample->Dissolution Derivatization Addition of BSTFA/TMCS Dissolution->Derivatization Heating Heating at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Reporting Reporting Library_Search->Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Potential Impurity Formation Pathways

This diagram illustrates potential pathways for the formation of impurities during the synthesis of this compound.

cluster_impurities Potential Impurities Starting_Material Starting Material (e.g., 4-Amino-2-chlorophenol) Intermediate Intermediate (e.g., 2-Chloro-4-nitrophenol) Starting_Material->Intermediate Nitration Target_Molecule Target Molecule 2-Amino-6-chloro-4- (trifluoromethyl)phenol Intermediate->Target_Molecule Chlorination & Reduction Impurity1 Over-chlorination Product (e.g., 2,6-Dichloro-4- (trifluoromethyl)phenol) Intermediate->Impurity1 Side Reaction Impurity2 Incomplete Reaction Product (e.g., 2-Amino-4- (trifluoromethyl)phenol) Target_Molecule->Impurity2 Incomplete Chlorination

Caption: Potential impurity formation pathways in the synthesis of the target molecule.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and a general protocol for the scale-up synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol and its derivatives. This class of compounds holds significant interest in pharmaceutical and agrochemical research due to the unique combination of substituents on the phenol ring. The following information is intended to guide researchers in developing safe, efficient, and scalable synthetic processes.

Core Synthetic Strategy and Key Considerations for Scale-Up

The synthesis of this compound derivatives on a larger scale necessitates careful planning and optimization of each synthetic step. A common and logical synthetic route involves the sequential introduction of the desired substituents onto a phenol or a related aromatic precursor. A plausible pathway begins with a trifluoromethylated phenol, followed by chlorination and then reduction of a nitro group to the corresponding amine.

Key considerations during scale-up include:

  • Raw Material Sourcing and Purity: Ensure consistent quality and purity of starting materials to avoid side reactions and purification challenges.

  • Reaction Kinetics and Thermodynamics: Understand the reaction profiles to control exotherms, especially during nitration and chlorination steps.

  • Reagent Stoichiometry and Addition Rate: Precise control over reagent amounts and their rate of addition is crucial to minimize byproduct formation.[1]

  • Solvent Selection and Volume: Solvents should be chosen based on solubility, reaction performance, safety, and ease of removal. Minimizing solvent volume is often a goal in industrial processes.

  • Catalyst Selection, Loading, and Recovery: For catalytic reactions like hydrogenation, catalyst activity, stability, and the ability to recycle it are critical economic and environmental factors.[2]

  • Work-up and Product Isolation: Procedures for quenching the reaction, extraction, and crystallization need to be robust and scalable to ensure high purity and yield.

  • Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is mandatory. This includes understanding thermal stability, potential for runaway reactions, and handling of toxic or corrosive materials.

  • Environmental Considerations: Minimizing waste, selecting greener solvents, and developing efficient recycling streams are important aspects of a sustainable scale-up process.[3]

Experimental Protocols

The following protocols outline a potential multi-step synthesis for this compound. These are generalized procedures and will require optimization for specific equipment and scale.

Protocol 2.1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

This initial step involves the nitration of 4-(trifluoromethyl)phenol.

Materials:

  • 4-(trifluoromethyl)phenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-(trifluoromethyl)phenol in dichloromethane.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of nitric acid and sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, slowly quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2.2: Synthesis of 6-Chloro-2-nitro-4-(trifluoromethyl)phenol

This step introduces the chloro substituent onto the nitrophenol intermediate.

Materials:

  • 2-Nitro-4-(trifluoromethyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • An appropriate catalyst (e.g., a Lewis acid or a sulfur-based catalyst)

  • An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • In a suitable reactor, dissolve 2-Nitro-4-(trifluoromethyl)phenol in the chosen inert solvent.

  • Add the catalyst to the solution.

  • Slowly add sulfuryl chloride to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated), monitoring for any exotherm.

  • Stir the reaction mixture for several hours until the reaction is complete as determined by analytical monitoring.

  • Carefully quench the reaction, for example, by adding a sodium sulfite solution.

  • Perform an aqueous work-up similar to Protocol 2.1 to isolate the crude product.

  • Purify the product as necessary.

Protocol 2.3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method.

Materials:

  • 6-Chloro-2-nitro-4-(trifluoromethyl)phenol

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum oxide (PtO₂)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation reactor with 6-Chloro-2-nitro-4-(trifluoromethyl)phenol and the solvent (e.g., ethanol).

  • Carefully add the Pd/C or PtO₂ catalyst.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psig) and maintain a constant temperature (e.g., room temperature to 50 °C).[4]

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods.

  • Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield the final, purified this compound.[4]

Data Presentation

The following table summarizes typical quantitative data that should be recorded and optimized during the scale-up process for each synthetic step.

Parameter Step 2.1: Nitration Step 2.2: Chlorination Step 2.3: Reduction
Starting Material 4-(Trifluoromethyl)phenol2-Nitro-4-(trifluoromethyl)phenol6-Chloro-2-nitro-4-(trifluoromethyl)phenol
Scale Lab (g) to Pilot (kg)Lab (g) to Pilot (kg)Lab (g) to Pilot (kg)
Molar Equiv. of Reagent 1.0 - 1.2 (Nitric Acid)1.0 - 1.5 (SO₂Cl₂)N/A (Catalytic)
Catalyst Loading N/AVaries with catalyst1-5 mol% (Pd/C)
Reaction Temperature (°C) 0 - 1020 - 6025 - 50
Reaction Time (h) 2 - 64 - 122 - 8
Typical Yield (%) 75 - 9070 - 8585 - 95
Purity (by HPLC, %) >95>95>98
Key Byproducts Isomeric nitrophenolsDi-chlorinated productsIncomplete reduction products

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic pathway described above.

Synthesis_Workflow Start 4-(Trifluoromethyl)phenol Intermediate1 2-Nitro-4-(trifluoromethyl)phenol Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 6-Chloro-2-nitro-4-(trifluoromethyl)phenol Intermediate1->Intermediate2 Chlorination (SO₂Cl₂, Catalyst) FinalProduct This compound Intermediate2->FinalProduct Reduction (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

This workflow provides a clear, step-by-step visual representation of the synthesis, highlighting the key transformations and intermediates. Each step requires careful optimization and control to ensure a successful and scalable process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-4-(trifluoromethyl)phenol. The following information is designed to help improve reaction yields and address common experimental challenges.

Disclaimer: Specific experimental data for this compound is limited in the provided search results. Much of the detailed procedural information and quantitative data presented is based on its structural analog, 2-amino-6-chloro-4-nitrophenol. These protocols and troubleshooting tips should be considered as a starting point and may require further optimization for the trifluoromethyl-substituted compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites are the amino (-NH₂) group and the phenolic hydroxyl (-OH) group. The amino group is nucleophilic and can undergo reactions like acylation, alkylation, and diazotization. The hydroxyl group can participate in O-alkylation and esterification. The aromatic ring itself can undergo electrophilic substitution, though the electron-withdrawing nature of the trifluoromethyl and chloro groups can make this challenging.

Q2: I am observing low yields in my N-alkylation reaction. What are potential causes and solutions?

Low yields in N-alkylation reactions can stem from several factors:

  • Insufficiently strong base: The amino group's nucleophilicity may be reduced by the electron-withdrawing groups on the ring. A stronger base might be required to deprotonate the amine or the phenol, depending on the desired regioselectivity.

  • Poor solvent choice: The choice of solvent is crucial for solubility of both the substrate and reagents. Polar aprotic solvents like DMF or DMSO can be effective.

  • Steric hindrance: The ortho-chloro group can sterically hinder the approach of bulky alkylating agents.

  • Side reactions: O-alkylation at the phenolic hydroxyl is a common side reaction.

Q3: How can I selectively target the amino group for acylation over the hydroxyl group?

Generally, the amino group is more nucleophilic than the phenolic hydroxyl group. Standard acylation conditions (e.g., using an acid chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine) will preferentially lead to N-acylation. To minimize O-acylation, the reaction can be run at lower temperatures.

Q4: What are common side reactions to be aware of when working with this compound?

Potential side reactions include:

  • O-alkylation/O-acylation: Competition between the amino and hydroxyl groups is a key consideration.

  • Di-substitution: If the reaction conditions are too harsh, di-alkylation or di-acylation on the amino group can occur.

  • Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if you observe significant color changes.

  • Ring deactivation: The trifluoromethyl and chloro groups are deactivating, which can make electrophilic aromatic substitution reactions difficult to achieve.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature. - Use a more potent activating reagent if applicable (e.g., a more effective coupling agent for amide bond formation).
Poor Reagent Solubility - Select a solvent in which all reactants are soluble. Consider using a co-solvent system.
Side Product Formation - Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired product. - For competing N- vs. O-alkylation, consider protecting the hydroxyl group.
Reagent Decomposition - Ensure reagents are fresh and of high purity. - For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere.
Product Purification Challenges
Problem Potential Solution
Difficulty separating product from starting material - Optimize the reaction to go to completion. - Employ a different chromatography technique (e.g., reverse-phase HPLC if normal-phase is ineffective).
Presence of colored impurities - Treat the crude product with activated carbon. - Ensure reactions are run under an inert atmosphere to prevent oxidation.
Oily or non-crystalline product - Attempt to form a salt (e.g., hydrochloride salt of the amine) to induce crystallization. - Purify via column chromatography.

Experimental Protocols (Adapted from 2-amino-6-chloro-4-nitrophenol)

The following protocols are for the synthesis of derivatives of the analogous compound, 2-amino-6-chloro-4-nitrophenol, and may serve as a useful starting point for reactions with this compound.

Protocol 1: N-Ethylation of 2-amino-6-chloro-4-nitrophenol

This protocol describes the ethylation of the amino group using sodium borohydride in acetic acid.[1]

Materials:

  • 2-amino-6-chloro-4-nitrophenol

  • Acetic acid

  • Sodium borohydride

  • Water

  • 30% Sodium hydroxide solution

Procedure:

  • Dissolve 3.77 g (20 mmol) of 2-amino-6-chloro-4-nitrophenol in 100 ml of acetic acid.[1]

  • At 10°C, add 3.03 g (80 mmol) of sodium borohydride.[1]

  • Stir the mixture for one hour at room temperature.[1]

  • Heat the mixture for three hours at 60°C.[1]

  • Dilute the mixture with 200 ml of water.[1]

  • Adjust the pH to 5 with a 30% sodium hydroxide solution to precipitate the product.[1]

  • Isolate the precipitated product by suction filtration, wash with water, and dry.[1]

Protocol 2: N-Acetylation of 2-amino-6-chloro-4-nitrophenol

This protocol details the acylation of the amino group using acetic anhydride.[1]

Materials:

  • 2-amino-6-chloro-4-nitrophenol

  • Acetic acid

  • Acetic anhydride

  • Ice water

Procedure:

  • Place 70 g (0.37 mol) of 2-amino-6-chloro-4-nitrophenol in 500 ml of acetic acid in a flask.[1]

  • With stirring, add 100 ml (1.06 mol) of acetic anhydride dropwise at 25°C.[1]

  • Stir the mixture for 5 hours at room temperature.[1]

  • Pour the mixture onto 2.5 kg of ice water and stir for another hour.[1]

  • Isolate the precipitated product by suction filtration and wash with water.[1]

  • The crude product can be recrystallized from a 2:1 mixture of ethanol and water.[1]

Data Summary

The following table summarizes reaction conditions for the synthesis of derivatives of 2-amino-6-chloro-4-nitrophenol .

Reaction TypeReagentsSolventTemperature (°C)Time (h)Reference
N-EthylationSodium borohydrideAcetic acidRT then 601 then 3[1]
N-AcetylationAcetic anhydrideAcetic acid255[1]
N-(2-hydroxyethyl)ation2-Bromoethanol, Calcium carbonateNone (neat)1201[1]

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Reagents & Solvent setup Assemble Glassware (Dry if necessary) reagents->setup dissolve Dissolve Starting Material setup->dissolve add_reagents Add Reagents (Control Temperature) dissolve->add_reagents react Stir at Desired Temperature (Inert Atmosphere if needed) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: A generalized workflow for organic synthesis experiments.

troubleshooting_yield Troubleshooting Low Reaction Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp more_reagent Add More Reagent incomplete->more_reagent end Improved Yield increase_time->end increase_temp->end more_reagent->end check_side_products Are there significant side products? complete->check_side_products side_products Side Products Present check_side_products->side_products Yes no_side_products No Major Side Products check_side_products->no_side_products No optimize_temp Optimize Temperature side_products->optimize_temp optimize_reagents Change Reagent Stoichiometry side_products->optimize_reagents protecting_group Consider Protecting Group side_products->protecting_group optimize_temp->end optimize_reagents->end protecting_group->end workup_issue Investigate Work-up/Purification (e.g., product loss during extraction) no_side_products->workup_issue workup_issue->end

References

side reactions and byproducts in 2-Amino-6-chloro-4-(trifluoromethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Electrophilic Nitration: Nitration of the precursor, 2-chloro-4-(trifluoromethyl)phenol, to form 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

  • Reduction of the Nitro Group: Reduction of the nitro intermediate to the desired this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: Careful control of reaction conditions is crucial to maximize the yield of the desired isomer and minimize side reactions. Key parameters include reaction temperature, the concentration of nitric and sulfuric acids, and the reaction time. Poor control can lead to the formation of unwanted isomers or di-nitro byproducts.[1]

Q3: Which reducing agents are suitable for the nitro reduction step, and are there any chemoselectivity concerns?

A3: Several reducing agents can be employed. Catalytic hydrogenation using H₂ gas with a palladium-on-carbon (Pd/C) catalyst is a common and effective method for selectively reducing the nitro group without affecting the chloro substituent.[2] Alternatively, reagents like sodium dithionite can also be used.[3] While catalytic hydrogenation with Raney nickel is effective for nitro group reduction, it may pose a higher risk of dehalogenation, especially with aromatic chlorides.[4]

Q4: How can the final product be purified?

A4: Purification of this compound can be achieved through techniques such as recrystallization or column chromatography. In one reported synthesis, the crude product, an oil, was extracted with boiling chloroform.[3]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction During Nitration
Potential Cause Troubleshooting Solution
Insufficiently strong nitrating agent Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to generate the necessary nitronium ion (NO₂⁺).[5]
Low reaction temperature While low temperatures are used to control regioselectivity, excessively low temperatures can significantly slow down or halt the reaction. Gradually increase the temperature while carefully monitoring the reaction progress.
Poor quality of starting material Verify the purity of the 2-chloro-4-(trifluoromethyl)phenol starting material, as impurities can interfere with the reaction.
Problem 2: Formation of Multiple Isomers or Di-nitro Byproducts During Nitration
Potential Cause Troubleshooting Solution
High reaction temperature Elevated temperatures can lead to a loss of regioselectivity and the formation of multiple isomers. Maintain a low and consistent reaction temperature, typically between 0-10 °C.
Excess of nitrating agent An excess of the nitrating agent can result in the formation of di-nitro byproducts. Use a stoichiometric amount or a slight excess of the nitrating agent and add it dropwise to the reaction mixture.
Inadequate mixing Poor mixing can create localized areas of high reactant concentration, leading to side reactions. Ensure efficient and continuous stirring throughout the addition of the nitrating agent and the duration of the reaction.[1]
Problem 3: Dechlorination During Nitro Group Reduction
Potential Cause Troubleshooting Solution
Harsh reduction conditions Aggressive reducing agents or harsh reaction conditions (e.g., high temperature or pressure) can lead to the cleavage of the C-Cl bond.
Choice of catalyst Certain catalysts, like Raney nickel, have a higher tendency to cause dehalogenation of aromatic halides.[4] Consider using a more chemoselective catalyst such as palladium on carbon (Pd/C).
Prolonged reaction time Extended reaction times can increase the likelihood of side reactions, including dechlorination. Monitor the reaction closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
Problem 4: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Solution
Insufficient amount of reducing agent Ensure that a sufficient molar excess of the reducing agent is used to achieve complete conversion of the nitro group.
Deactivated catalyst (for catalytic hydrogenation) The catalyst may have lost its activity. Use fresh catalyst or ensure the existing catalyst is properly activated and handled. Periodically adding fresh portions of catalyst may be necessary.[6]
Presence of catalyst poisons Impurities in the starting material or solvent can act as catalyst poisons. Ensure the purity of all reagents and solvents.

Experimental Protocols

1. Nitration of 2-chloro-4-(trifluoromethyl)phenol (Representative Protocol)

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-4-(trifluoromethyl)phenol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-10 °C for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain crude 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

2. Reduction of 2-chloro-6-nitro-4-(trifluoromethyl)phenol (using Sodium Dithionite)[3]

  • Dissolve 4.5 g of 2-chloro-6-nitro-4-(trifluoromethyl)phenol in a mixture of 20 ml of ethanol and 30 ml of water.

  • Add 10 g of solid sodium dithionite in portions to the stirred solution.

  • Stir the solution for 2 hours and then leave it to stand overnight.

  • Filter the reaction mixture and evaporate the solvent from the filtrate.

  • Add toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining water.

  • Extract the residue with boiling chloroform (3 x 100 ml).

  • Evaporate the combined chloroform extracts to yield the final product, this compound, as a yellow oil.

Data Presentation

Table 1: Reaction Conditions for Nitration of Substituted Phenols

Starting MaterialNitrating AgentTemperature (°C)SolventYield (%)Reference
4-chloro-2-methylphenolNitric Acid/Sulfuric Acid15-17->90[7]
3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acidNitric Acid/Sulfuric Acid15-45-~80-82[1]

Table 2: Conditions for the Reduction of Aromatic Nitro Compounds

Starting MaterialReducing Agent/CatalystSolventKey ObservationReference
2-chloro-6-nitro-4-trifluoromethylphenolSodium dithioniteEthanol/Water-[3]
Aromatic Nitro CompoundsH₂/Pd/CVariousGenerally chemoselective for nitro group reduction.[4]
Aromatic Nitro Compounds with HalidesH₂/Raney NickelVariousEffective, but may cause dehalogenation.[4]
2,4-dinitrophenolSodium sulfideWater/AmmoniaSelective reduction of one nitro group.[8]

Visualizations

Synthesis_Pathway A 2-chloro-4- (trifluoromethyl)phenol B 2-chloro-6-nitro-4- (trifluoromethyl)phenol A->B Nitration (HNO3, H2SO4) C 2-Amino-6-chloro-4- (trifluoromethyl)phenol B->C Reduction (e.g., Na2S2O4 or H2/Pd-C)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_nitration Nitration Step cluster_reduction Reduction Step A 2-chloro-4- (trifluoromethyl)phenol B Desired Product: 2-chloro-6-nitro-4- (trifluoromethyl)phenol A->B Correct Conditions C Isomeric Byproduct A->C High Temp. D Di-nitro Byproduct A->D Excess HNO3 E 2-chloro-6-nitro-4- (trifluoromethyl)phenol F Desired Product: 2-Amino-6-chloro-4- (trifluoromethyl)phenol E->F Selective Conditions G Dechlorinated Byproduct E->G Harsh Conditions H Incomplete Reduction (e.g., hydroxylamine) E->H Insufficient Reductant

Caption: Potential side reactions and byproducts during synthesis.

Troubleshooting_Workflow start Start Synthesis nitration Nitration Step start->nitration check_nitration Analyze Nitration Product (TLC, NMR, etc.) nitration->check_nitration nitration_ok Proceed to Reduction check_nitration->nitration_ok Desired Product Formed nitration_fail Troubleshoot Nitration check_nitration->nitration_fail Low Yield/ Byproducts reduction Reduction Step nitration_ok->reduction nitration_fail->nitration Re-run with Adjusted Parameters check_reduction Analyze Final Product (TLC, HPLC, etc.) reduction->check_reduction reduction_ok Purification check_reduction->reduction_ok Desired Product Formed reduction_fail Troubleshoot Reduction check_reduction->reduction_fail Incomplete/ Side Reactions end Final Product reduction_ok->end reduction_fail->reduction Re-run with Adjusted Parameters

Caption: A logical workflow for troubleshooting the synthesis process.

References

Technical Support Center: Purification of 2-Amino-6-chloro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-4-(trifluoromethyl)phenol derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Irreversible Adsorption to Silica Gel: The basic amino group and acidic phenolic hydroxyl group can strongly interact with the acidic silanol groups on the silica surface, leading to product loss on the column.

  • Compound Instability: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, and phenols are prone to oxidation.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the target compound effectively.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the eluent to saturate the active sites on the silica gel and reduce tailing and irreversible adsorption.

    • Alternatively, for acidic impurities, adding a small amount of a weak acid like acetic acid (0.1-0.5%) can improve separation.

  • Use an Alternative Stationary Phase:

    • Consider using a less acidic stationary phase, such as alumina (basic or neutral).

    • Reverse-phase chromatography (C18 or C8) can be an effective alternative, especially for compounds with sufficient hydrophobicity.

  • Work Under Inert Atmosphere: To minimize oxidation of the phenolic group, which can lead to colored impurities, perform chromatography under an inert atmosphere like nitrogen or argon.

Issue 2: Tailing or Broad Peaks in HPLC

Possible Causes:

  • Secondary Interactions: The amino and phenolic groups can interact with residual silanols on the HPLC column, causing peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its retention and peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Use a buffer to control the pH of the mobile phase. For basic compounds, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) can protonate the amine, leading to sharper peaks.

  • Use a Different Column:

    • Employ a column with end-capping to minimize interactions with residual silanols.

    • Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.

  • Optimize Injection Volume and Concentration: Reduce the sample concentration and/or injection volume to avoid overloading the column.

Issue 3: Presence of Colored Impurities

Possible Causes:

  • Oxidation: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This can be accelerated by air, light, and trace metals.

  • Side-products from Synthesis: Incomplete reactions or side reactions during synthesis can lead to colored byproducts. For example, nitrated precursors, if not fully reduced, can be colored.

Troubleshooting Steps:

  • Work Under Inert Conditions: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.

  • Use Antioxidants: A small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can be added during storage or purification to prevent oxidation.

  • Recrystallization: This technique can be very effective in removing colored impurities. Activated carbon (charcoal) treatment during recrystallization can also help decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated Species: Formation of di- or tri-chlorinated phenols.

  • Isomers: Positional isomers formed during substitution reactions.

  • Oxidation Products: Quinone-type compounds formed by the oxidation of the phenol.

  • Hydrolysis Products: Under basic conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid.

Q2: What is the best general approach for purifying these compounds: column chromatography or recrystallization?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities and for obtaining highly crystalline material, especially if the crude product is already relatively pure.

  • Column chromatography is more suitable for separating complex mixtures of impurities or when the desired compound and impurities have significantly different polarities.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a common problem for sensitive compounds.

  • Deactivate the Silica Gel: You can treat the silica gel with a base like triethylamine before packing the column to neutralize acidic sites.

  • Use a Different Adsorbent: Consider using neutral or basic alumina, or a polymer-based stationary phase.

  • Switch to Reverse-Phase Chromatography: This avoids the acidic environment of silica gel.

Q4: I am observing peak splitting in my HPLC chromatogram. What could be the cause?

A4: Peak splitting in HPLC can be caused by several factors:

  • Co-elution of Isomers: Your sample may contain closely related isomers that are not fully resolved.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample flow path.

  • On-Column Conversion: The compound might be interconverting between different forms (e.g., tautomers) on the column.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification MethodTypical Recovery (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Column Chromatography (Silica Gel) 60 - 85>98Good for complex mixtures, high resolving power.Potential for compound degradation, labor-intensive.
Recrystallization 70 - 95>99Scalable, cost-effective, yields high-purity crystals.Not effective for all impurity profiles, potential for low recovery.
Preparative HPLC 50 - 80>99.5Highest resolution, suitable for difficult separations.Expensive, limited sample capacity, requires method development.

Disclaimer: The values in this table are illustrative and can vary significantly depending on the specific derivative, the nature of the impurities, and the experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common choices include ethanol/water, toluene, or ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Pure_Product Pure Product TLC_Analysis->Pure_Product HPLC_Analysis->Pure_Product NMR_Spectroscopy NMR Spectroscopy Pure_Product->NMR_Spectroscopy

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Logic Start Purification Issue Identified Impurity_Check Impurity Detected? Start->Impurity_Check Low_Yield Low Yield? Impurity_Check->Low_Yield Yes Chromatography_Problem Chromatography Issue? Impurity_Check->Chromatography_Problem No Recrystallize Recrystallize with Charcoal Treatment Low_Yield->Recrystallize Yes Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction No Change_Stationary_Phase Change Stationary Phase Chromatography_Problem->Change_Stationary_Phase Yes Adjust_HPLC_Method Adjust HPLC Method (pH, column) Chromatography_Problem->Adjust_HPLC_Method No Inert_Atmosphere Use Inert Atmosphere Recrystallize->Inert_Atmosphere Modify_Eluent Modify Eluent (add acid/base) Change_Stationary_Phase->Modify_Eluent Check_Column_Packing Check Column Packing Modify_Eluent->Check_Column_Packing

Caption: A logical troubleshooting workflow for common purification challenges.

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-6-chloro-4-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions with this substrate.

Introduction to the Substrate:

This compound is a structurally complex substrate for cross-coupling reactions. The presence of multiple functional groups presents unique challenges and opportunities in catalyst selection and optimization.

  • Amino Group (-NH₂): A strong electron-donating group and a potential coordinating ligand for the metal catalyst, which can lead to catalyst inhibition.

  • Chloro Group (-Cl): A less reactive leaving group compared to bromide or iodide, often requiring more active catalyst systems for efficient oxidative addition. Its position ortho to the amino group introduces significant steric hindrance.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the reactivity of the C-Cl bond.[1]

  • Phenolic Hydroxyl Group (-OH): An acidic proton that can react with the base and potentially coordinate to the catalyst.

This guide will focus on providing practical advice for navigating these challenges in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective types of catalytic cross-coupling reactions for functionalizing this compound?

A1: The most prevalent and effective methods for forming new bonds at the C-Cl position of this substrate are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a primary or secondary amine. This is a powerful method for synthesizing complex aniline derivatives.[2]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with an organoboron reagent (boronic acid or ester). This is a versatile method for creating biaryl structures.

  • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with a terminal alkyne. This is useful for introducing alkynyl moieties.

  • Heck Reaction: For the formation of C-C bonds by coupling with an alkene, leading to substituted alkenes.[3]

Q2: Which palladium precursors are recommended for reactions with this substrate?

A2: A variety of palladium precursors can be effective. The choice often depends on the specific reaction and the desired catalyst activity.

  • Common Pd(II) sources: Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(PPh₃)₂ are cost-effective but require in situ reduction to the active Pd(0) species.

  • Common Pd(0) sources: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) precursor.

  • Palladacycle Precatalysts: Buchwald's G3 or G4 precatalysts are often preferred for challenging substrates. They offer reliable and efficient generation of the active catalyst, leading to more reproducible results and often requiring lower catalyst loadings.

Q3: How do I select the appropriate phosphine ligand for my reaction?

A3: Ligand selection is critical for success, especially with a challenging substrate like this compound. Due to the electron-deficient nature of the aryl chloride and the steric hindrance, bulky and electron-rich phosphine ligands are highly recommended.

  • For Buchwald-Hartwig Amination:

    • Biaryl phosphine ligands: XPhos, SPhos, RuPhos, and BrettPhos have shown excellent performance for coupling aryl chlorides.[4] The choice will depend on the specific amine coupling partner.

  • For Suzuki-Miyaura Coupling:

    • Bulky, electron-rich ligands: SPhos, XPhos, and other Buchwald-type ligands are often effective for coupling aryl chlorides. N-heterocyclic carbenes (NHCs) can also be highly active.

  • For Sonogashira Coupling:

    • A combination of a palladium source and a copper(I) co-catalyst is traditional, though copper-free methods are also common. Phosphine ligands like PPh₃ or more specialized ligands can be used.

Q4: What is the best choice of base for these cross-coupling reactions?

A4: The choice of base is crucial and depends on the specific reaction and the pKa of the nucleophile and the phenolic proton.

  • Strong, non-nucleophilic bases: For Buchwald-Hartwig amination, strong bases like NaOtBu (sodium tert-butoxide) or LHMDS (lithium bis(trimethylsilyl)amide) are often necessary, especially when using less reactive amines.

  • Inorganic bases: For Suzuki-Miyaura coupling, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.

  • Amine bases: For Sonogashira and Heck reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.

Q5: How can I minimize catalyst inhibition by the amino and hydroxyl groups on the substrate?

A5: The Lewis basic nitrogen and oxygen atoms can coordinate to the palladium center and inhibit catalysis.

  • Use of bulky ligands: Sterically hindered ligands can help prevent the substrate from binding too strongly to the metal center.

  • N-H protection: While adding steps, protecting the amino group (e.g., as a carbamate) can sometimes improve yields and consistency by preventing its coordination to the catalyst.

  • Choice of base: A strong base is required to deprotonate the phenol, which may then coordinate to the palladium. Using a base that forms a salt with the phenol that is less soluble or less coordinating may be beneficial.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product
Potential Cause Troubleshooting Step
Inactive Catalyst 1. Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox to rigorously exclude oxygen, which can deactivate the Pd(0) catalyst. Degas solvents thoroughly.
2. Use a Pre-catalyst: Switch to a more stable and reliable palladacycle precatalyst (e.g., G3-XPhos) to ensure efficient generation of the active catalytic species.
Poor Oxidative Addition 1. Screen Ligands: The C-Cl bond is relatively strong. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to promote oxidative addition.
2. Increase Temperature: Higher temperatures (e.g., 100-120 °C) are often required for aryl chlorides.
Catalyst Inhibition 1. Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
2. Consider N-Protection: If inhibition by the amino group is suspected, consider protecting it with a group like Boc (tert-butyloxycarbonyl).
Incorrect Base 1. Screen Bases: The optimal base is highly dependent on the reaction. Screen a range of bases from different classes (e.g., alkoxides, carbonates, phosphates).
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Step
Hydrodehalogenation (Replacement of -Cl with -H)1. Source of Hydride: Can be caused by trace water or other proton sources.1. Use Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.
2. Slow Reductive Elimination: If the desired coupling is slow, side reactions can become more prevalent.2. Optimize Ligand: Use a ligand that promotes faster reductive elimination.
Homocoupling of Boronic Acid (in Suzuki Coupling)1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
Alkyne Dimerization (Glaser Coupling) (in Sonogashira Coupling)1. Presence of Oxygen and Copper Catalyst: This is a common side reaction in copper-co-catalyzed Sonogashira reactions.1. Use Copper-Free Conditions: Switch to a copper-free Sonogashira protocol.
2. Degas Solvents: Thoroughly degas all solvents to remove oxygen.

Data Presentation

The following tables provide a summary of typical catalyst systems for related substrates, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Aryl Chloride Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
4-Chloro-trifluoromethylbenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10095
2-ChloroanilineAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH11088
2-Bromo-5-(trifluoromethyl)anilinePrimary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-110>90[4]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl Chloride Boronic Acid Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10090[5]
4-Chlorotrifluoromethylbenzene4-Methylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O8092
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10085

Experimental Protocols (General Starting Points)

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a Pd(II) source with a ligand), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex L2Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Coordination L(Amine)Pd(Ar)(Cl) Ligand_Exchange->Amine_Coordination Deprotonation Base Amine_Coordination->Deprotonation Amido_Complex L2Pd(Ar)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex L2Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd_Complex L2Pd(Ar)(Ar') Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low or No Yield Reagent_Check Check Reagent Purity and Inert Conditions Start->Reagent_Check Catalyst_Check Evaluate Catalyst System Reagent_Check->Catalyst_Check Reagents OK Condition_Check Optimize Reaction Conditions Catalyst_Check->Condition_Check Catalyst OK Success Improved Yield Condition_Check->Success Optimized Dry Solvents? Dry Solvents? Degassed Solvents? Degassed Solvents? Pure Starting Materials? Pure Starting Materials? Screen Ligands Screen Ligands Try Pre-catalyst Try Pre-catalyst Increase Loading Increase Loading Screen Bases Screen Bases Increase Temperature Increase Temperature Vary Solvent Vary Solvent

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

troubleshooting guide for low conversion rates with 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in experiments involving 2-Amino-6-chloro-4-(trifluoromethyl)phenol.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

FAQ 1: My reaction with this compound is showing a low yield of the desired product. What are the most common initial checks?

When troubleshooting low yields, it's crucial to start with the fundamentals. Often, simple oversights can be the root cause of a poor reaction outcome.[1][2] A systematic check of your setup and reagents is the first step.

Initial Troubleshooting Workflow

cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_analysis Reaction Analysis cluster_outcomes Possible Outcomes & Next Steps start Low Yield reagent_purity Verify Reagent Purity (Starting Material, Solvents, Reagents) start->reagent_purity Begin Troubleshooting reaction_setup Inspect Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_purity->reaction_setup stoichiometry Recalculate Stoichiometry (Accurate Measurements) reaction_setup->stoichiometry tlc Analyze Reaction Mixture (TLC, LC-MS, NMR) stoichiometry->tlc incomplete Incomplete Reaction? (Starting Material Remains) tlc->incomplete side_products Side Products Formed? tlc->side_products decomposition Decomposition? tlc->decomposition

Caption: Initial workflow for troubleshooting low reaction yields.

Key Areas to Investigate:

  • Reagent Purity: Impurities in your starting material, reagents, or solvents can act as inhibitors or lead to unwanted side reactions.[2][3] Always use reagents of appropriate purity and consider purifying them if necessary.[1]

  • Reaction Setup: Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction, especially if using water-sensitive reagents.[1][2] Maintain an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to oxygen.

  • Stoichiometry and Addition: Double-check all calculations and ensure accurate weighing and transfer of reagents.[1] The order and rate of reagent addition can also be critical; adding a reagent too quickly can sometimes lead to side reactions.[2]

FAQ 2: I've confirmed my reagents and setup are correct, but the conversion of this compound is still low. What should I investigate next?

If the initial checks do not resolve the issue, a more in-depth analysis of the reaction mixture and conditions is necessary. The electronic properties of this compound—with an electron-donating amino group and electron-withdrawing chloro and trifluoromethyl groups—can lead to complex reactivity.

Troubleshooting In-Depth Issues

Observation from Analysis (TLC, LC-MS, NMR) Potential Cause Suggested Action
Significant amount of starting material remains Incomplete reactionExtend reaction time, Increase temperature, Add more of a limiting reagent, Check catalyst activity.[3]
Presence of known side products Competing side reactionsOptimize reaction conditions (temperature, concentration), Use a more selective catalyst, Change the order of reagent addition.[3]
Presence of unexpected products Impure starting materials or solvent contaminationVerify the purity of all reagents and solvents, Purify starting materials if necessary.[3]
Little to no product, mostly baseline material on TLC Product decompositionLower the reaction temperature, Reduce the reaction time, Use a milder workup procedure.[3]

Investigative Workflow for Reaction Optimization

cluster_analysis Problem Analysis cluster_paths Troubleshooting Paths cluster_solutions Potential Solutions analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) incomplete Incomplete Reaction analysis->incomplete side_reactions Side Reactions analysis->side_reactions decomposition Decomposition analysis->decomposition optimize_time_temp Optimize Time & Temperature incomplete->optimize_time_temp change_reagents Change Reagent Concentration/Catalyst incomplete->change_reagents side_reactions->change_reagents modify_conditions Modify Solvent or pH side_reactions->modify_conditions decomposition->optimize_time_temp Lower Temp milder_workup Use Milder Workup decomposition->milder_workup

Caption: Decision tree for optimizing reaction conditions.

FAQ 3: Could the functional groups on this compound be causing specific side reactions?

Yes, the interplay of the functional groups can lead to specific, unwanted reactions.

  • Amino Group (-NH2): This group is nucleophilic and can react with electrophiles. It is also susceptible to oxidation. If your reaction involves electrophilic reagents, you may see side products resulting from reaction at the amino group.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile.[4] This can lead to O-alkylation or O-acylation in the presence of suitable electrophiles.

  • Aromatic Ring: The trifluoromethyl group is strongly deactivating, while the amino and chloro groups are ortho-, para-directing. This can influence the regioselectivity of electrophilic aromatic substitution reactions.

Potential Side Reactions Signaling Pathway

cluster_reagents Reacting With... cluster_products Potential Side Products reactant This compound electrophile Electrophile (E+) reactant->electrophile base Base reactant->base oxidant Oxidizing Agent reactant->oxidant n_sub N-Substituted Product electrophile->n_sub Attack by -NH2 ring_sub Ring-Substituted Product electrophile->ring_sub Electrophilic Aromatic Substitution o_sub O-Substituted Product base->o_sub Deprotonation of -OH, then attack by E+ oxidized Oxidized Product oxidant->oxidized Oxidation of -NH2 or ring

Caption: Potential side reaction pathways for the reactant.

Experimental Protocols

To ensure reproducibility and minimize variables, adhering to detailed experimental protocols is essential.

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is fundamental for tracking the consumption of starting material and the formation of the product.[3]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material (this compound) in a suitable solvent to create a reference spot.

    • Carefully, using a capillary tube, spot the starting material on the baseline.

    • Using a different capillary tube, spot a small amount of the reaction mixture on the baseline, next to the starting material spot.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline. Close the chamber.

  • Visualize the Plate: Once the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.

  • Analyze the Results: Compare the spots from the reaction mixture to the starting material spot. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[3]

Protocol 2: General Workup Procedure for an Organic Reaction

A careful workup is critical to avoid loss of product.[1]

  • Quench the Reaction: Once the reaction is complete (as determined by TLC or another monitoring technique), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent to extract the product.

    • Add water or an aqueous solution to wash the organic layer and remove water-soluble impurities.

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent to maximize product recovery.[3]

  • Drying: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and rinse it with a small amount of the organic solvent.[1] Remove the solvent from the filtrate using a rotary evaporator. Be cautious if your product is volatile.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

References

stability issues of 2-Amino-6-chloro-4-(trifluoromethyl)phenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-6-chloro-4-(trifluoromethyl)phenol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under acidic, basic, and oxidative conditions. The trifluoromethyl group may undergo hydrolysis, particularly at neutral to high pH, while the aminophenol moiety is prone to oxidation.[1][2][3] The rate of these degradation pathways can be influenced by pH, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent.

  • Acidic Conditions: While generally more stable against oxidation in acidic media, acidic hydrolysis of the trifluoromethyl group can occur, although typically at a slower rate than in basic conditions.[4]

  • Neutral to Basic Conditions: The rate of hydrolysis of the trifluoromethyl group is favored at higher pH.[1] Additionally, aminophenols are more susceptible to oxidation in neutral and basic solutions, which can lead to the formation of colored polymeric quinoid structures.[5][6]

Q3: My solution of this compound is turning a brownish-purple color. What is causing this?

A3: The development of a brownish-purple color is a common indicator of the oxidation of the aminophenol portion of the molecule.[6] This process is often accelerated by exposure to air (oxygen), higher pH, and elevated temperatures. The colored products are typically polymeric quinoid structures.[5] To minimize this, it is recommended to work with deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon), especially at neutral or basic pH.

Q4: Can the trifluoromethyl group on the phenol ring degrade?

A4: Yes, the trifluoromethyl group on a phenol ring can undergo hydrolysis to form a carboxylic acid (in this case, leading to a derivative of salicylic acid), releasing fluoride ions.[1][3] This hydrolysis is generally favored at higher pH and temperatures.[1] The reaction proceeds via a stepwise loss of fluorine atoms.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of parent compound peak in HPLC analysis.

  • Appearance of multiple new peaks in the chromatogram.

  • Discoloration of the solution (e.g., yellow, brown, purple).[6]

Possible Causes & Solutions:

CauseRecommended Action
High pH of the medium Buffer the solution to a lower pH if the experimental conditions allow. Aminophenols are generally more stable in acidic solutions.[4]
Presence of dissolved oxygen Use deoxygenated solvents. Sparge all solutions with an inert gas like nitrogen or argon before adding the compound.
Elevated temperature Conduct experiments at the lowest feasible temperature. Store stock solutions at recommended low temperatures and protect them from light.
Presence of metal ion contaminants Use high-purity solvents and reagents. If metal contamination is suspected, consider the use of a chelating agent like EDTA, if compatible with your experiment.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in degradation rates between replicate experiments.

  • Non-reproducible analytical results.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent pH control Ensure accurate and consistent pH measurement and buffering across all experiments. Even small pH variations can significantly impact degradation rates.[1]
Variable oxygen exposure Standardize the procedure for deoxygenating solvents and handling solutions to ensure consistent, minimal exposure to air.
Light sensitivity Protect solutions from light by using amber glassware or wrapping containers in aluminum foil, as photolytic degradation can be a contributing factor.
Impure starting material Verify the purity of the this compound starting material. Impurities can sometimes catalyze degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the trifluoromethyl group and oxidation of the aminophenol moiety.

cluster_hydrolysis Hydrolysis Pathway (Favored at higher pH) cluster_oxidation Oxidation Pathway (Favored at neutral/basic pH) Parent This compound Intermediate Quinone Methide Intermediate Parent->Intermediate Stepwise loss of F- Product_Hydrolysis 2-Amino-6-chloro-4-carboxyphenol Intermediate->Product_Hydrolysis Hydrolysis Parent_Ox This compound Product_Oxidation Quinone Imine Species Parent_Ox->Product_Oxidation Oxidation (e.g., O2) Polymer Colored Polymeric Products Product_Oxidation->Polymer Polymerization

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol outlines a general procedure for assessing the stability of this compound to acid and base hydrolysis.[8][9]

1. Materials:

  • This compound
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • pH meter
  • HPLC system with a suitable C18 column

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.
  • For the acid degradation study, mix a known volume of the stock solution with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
  • For the base degradation study, mix a known volume of the stock solution with 0.1 M NaOH to the same final concentration.
  • Prepare a control sample by diluting the stock solution with a 50:50 mixture of ACN and water.
  • Incubate all samples at a controlled temperature (e.g., 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
  • Dilute the neutralized aliquots and the control aliquot with mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

"Start" [label="Start: Prepare Stock Solution", shape=ellipse, fillcolor="#34A853"]; "Acid" [label="Acid Degradation:\nAdd 0.1 M HCl"]; "Base" [label="Base Degradation:\nAdd 0.1 M NaOH"]; "Control" [label="Control:\nAdd ACN/Water"]; "Incubate" [label="Incubate all samples\n(e.g., 60°C)", shape=cylinder, fillcolor="#FBBC05"]; "Sample" [label="Withdraw aliquots\nat time points"]; "Neutralize" [label="Neutralize acid/base samples"]; "Analyze" [label="Analyze by HPLC", shape=invtrapezium, fillcolor="#4285F4"]; "End" [label="End: Determine Degradation", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Acid"; "Start" -> "Base"; "Start" -> "Control"; "Acid" -> "Incubate"; "Base" -> "Incubate"; "Control" -> "Incubate"; "Incubate" -> "Sample"; "Sample" -> "Neutralize"; "Neutralize" -> "Analyze"; "Analyze" -> "End"; }

Caption: Workflow for forced degradation studies.

Protocol 2: Oxidative Stability Assessment

This protocol provides a method to evaluate the stability of the compound in the presence of an oxidizing agent.[8]

1. Materials:

  • This compound
  • 3% Hydrogen Peroxide (H₂O₂)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • HPLC system with a suitable C18 column

2. Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in ACN.
  • Mix a known volume of the stock solution with 3% H₂O₂ to achieve the desired final concentration (e.g., 100 µg/mL).
  • Prepare a control sample by diluting the stock solution with a 50:50 mixture of ACN and water.
  • Keep the samples at room temperature, protected from light.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Dilute the aliquots with mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by HPLC to quantify the remaining parent compound and monitor the formation of degradation products.

Data Presentation

Table 1: Expected Stability Profile of this compound
ConditionPrimary Degradation PathwayExpected Rate of DegradationPotential Observations
Acidic (e.g., pH 1-3) Hydrolysis of -CF₃Slow to ModerateFormation of carboxylic acid derivative.
Neutral (e.g., pH 6-8) Oxidation & HydrolysisModerate to FastSolution discoloration, formation of multiple degradation products.
Basic (e.g., pH 9-12) Hydrolysis of -CF₃ & OxidationFastRapid discoloration and significant loss of parent compound.
Oxidative (e.g., H₂O₂) Oxidation of aminophenolFastRapid and significant discoloration, formation of quinoid structures.

References

Technical Support Center: Managing Impurities in 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-4-(trifluoromethyl)phenol. Our aim is to help you identify, manage, and mitigate impurities in this critical starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthetic route and degradation. These may include:

  • Starting Materials: Unreacted starting materials, such as 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

  • Isomeric Impurities: Regioisomers formed during the synthesis, for instance, isomers with different substitution patterns on the aromatic ring.

  • Over-reacted Products: Products of further reactions, such as di-substituted derivatives.

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[1][2]

Q2: My batch of this compound has a pink or brownish discoloration. What is the cause and is it still usable?

A2: A pink or brownish discoloration in phenols is a common sign of oxidation.[1][2] Trace amounts of oxidized, quinone-like impurities can cause significant coloration. The usability of the material depends on the purity requirements of your specific application. For many synthetic purposes, minor color may not interfere with the reaction. However, for applications requiring high purity, such as in later-stage drug development, purification is recommended.

Q3: What are the recommended storage conditions to minimize the formation of degradation impurities?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Exposure to light and air can accelerate the oxidation process.[1]

Q4: What analytical techniques are best suited for identifying and quantifying impurities in this starting material?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[3] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are highly effective.[3][4][5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis
Potential Cause Troubleshooting Steps
Contamination from solvents or glassware 1. Run a blank analysis with the solvent used for sample preparation. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Presence of synthetic by-products 1. Review the synthetic pathway to anticipate potential side-products. 2. Use a higher resolution column or a different chromatographic method to improve separation. 3. Employ a mass spectrometer detector (GC-MS or LC-MS) to identify the molecular weight of the unknown peaks.
Degradation of the sample 1. Prepare fresh solutions for analysis. 2. Avoid prolonged exposure of the sample to light and air. 3. If possible, analyze the sample immediately after preparation.
Carryover from previous injections 1. Implement a robust needle and column wash method between injections. 2. Inject a blank solvent after a concentrated sample to check for carryover.
Issue 2: Product Discoloration (Pink, Brown, or Black)
Potential Cause Troubleshooting Steps
Oxidation of the phenolic group 1. Purification: Consider recrystallization or column chromatography to remove colored impurities. A small amount of activated carbon can be used during recrystallization to adsorb colored compounds. 2. Inert Atmosphere: Handle the material under an inert atmosphere (nitrogen or argon) to prevent further oxidation.[1] 3. Storage: Store the purified material in a tightly sealed container in the dark and at a low temperature.
Presence of metallic impurities catalyzing oxidation 1. Use metal-free spatulas and glassware. 2. If metallic impurities are suspected, consider a purification step that can remove them, such as treatment with a chelating agent.
Issue 3: Poor Yield or Purity After Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate solvent system 1. Perform small-scale solvent screening to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. 2. Consider using a binary solvent system to fine-tune the solubility.
Cooling too rapidly 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
High impurity load in the crude material 1. If the crude material is highly impure, a pre-purification step, such as a solvent wash or a quick filtration through a plug of silica gel, may be necessary before recrystallization.

Data Presentation

Table 1: Potential Impurities and their Likely Origin

Impurity Name Potential Origin Analytical Method for Detection
2-chloro-6-nitro-4-(trifluoromethyl)phenolUnreacted starting materialHPLC, GC-MS
Regioisomers of this compoundNon-selective synthesisHPLC, GC-MS
Quinone-type oxidation productsDegradationHPLC-UV, LC-MS
Dimerized or polymerized productsSide reactions/DegradationHPLC, LC-MS, GPC
Residual SolventsManufacturing ProcessGC-FID, GC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, toluene, and mixtures of ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% w/w). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 2-chloro-6-nitro-4- (trifluoromethyl)phenol Reduction Reduction (e.g., Na2S2O4) Starting_Material->Reduction Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Product 2-Amino-6-chloro-4- (trifluoromethyl)phenol Reduction->Product Isomer Regioisomeric Aminophenol Reduction->Isomer Side Reaction Oxidation_Product Quinone-type Impurity Product->Oxidation_Product Degradation (Air, Light) Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (HPLC, GC-MS, LC-MS) Start->Identify Known_Impurity Known Impurity? Identify->Known_Impurity Quantify Quantify Impurity Level Known_Impurity->Quantify Yes Characterize Characterize Unknown Impurity (NMR, HRMS) Known_Impurity->Characterize No Acceptable Level Acceptable? Quantify->Acceptable Purify Purify Material (Recrystallization, Chromatography) Acceptable->Purify No Use_Material Use Material in Experiment Acceptable->Use_Material Yes Reanalyze Re-analyze for Purity Purify->Reanalyze Stop Material Unsuitable for Use Purify->Stop Purification Fails Reanalyze->Acceptable Modify_Synthesis Modify Synthesis or Purification Protocol Characterize->Modify_Synthesis Modify_Synthesis->Start

References

preventing decomposition of 2-Amino-6-chloro-4-(trifluoromethyl)phenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, focusing on preventing its degradation.

Issue 1: Reaction mixture turns dark (brown, purple, or black) upon addition of reagents or over time.

  • Possible Cause: Oxidation of the aminophenol. The amino and phenol groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This is a common degradation pathway for aminophenols.[1]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant to the reaction mixture. Common antioxidants for aminophenols include sodium bisulfite or butylated hydroxytoluene (BHT).

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.

  • Possible Cause 1: Thermal Decomposition. While specific data for this compound is limited, substituted anilines and phenols can be susceptible to thermal degradation at elevated temperatures.

  • Solution 1:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation. Monitor the reaction closely and avoid excessive heating.

  • Possible Cause 2: Incompatible Reagents. Certain reagents can promote the decomposition of the aminophenol.

  • Solution 2:

    • Reagent Compatibility Check: Before starting a reaction, review the compatibility of all reagents with aminophenols. Strong oxidizing agents should be avoided unless they are part of the desired transformation and used under controlled conditions.

  • Possible Cause 3: Unwanted Side Reactions of the Amino or Phenol Group. The nucleophilic amino group and the acidic phenol group can participate in various side reactions.

  • Solution 3:

    • Protecting Groups: If the reaction chemistry allows, consider protecting the amino and/or phenol group to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), while silyl ethers are often used for phenols.[2]

Issue 3: Difficulty in purifying the product due to the presence of colored impurities.

  • Possible Cause: Formation of highly colored oxidation products. Even small amounts of these impurities can significantly color the final product.

  • Solution:

    • Purification with Activated Carbon: During workup, treatment with activated carbon can help remove colored impurities.

    • Chromatography: Column chromatography is often effective in separating the desired product from colored degradation products.

    • Recrystallization: Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the expected decomposition products of this compound?

A3: Based on the general chemistry of aminophenols, the primary decomposition products are likely to be quinone-imine or quinone-type structures formed through oxidation. These are often highly colored and can polymerize to form complex mixtures. Thermal decomposition could lead to fragmentation of the molecule.

Q4: Can I use protecting groups for both the amino and phenol functionalities?

A4: Yes, it is possible to protect both groups. An orthogonal protecting group strategy can be employed, where each protecting group can be removed under different conditions without affecting the other. For example, a Boc group on the amine can be removed with acid, while a silyl ether on the phenol can be removed with a fluoride source.

Data Presentation

While quantitative stability data for this compound is not extensively available in the literature, the following table provides illustrative stability data for a related compound, 2-amino-6-chloro-4-nitrophenol, in various solutions over a period of 7 days. This can serve as a general guideline for handling aminophenol solutions.

Solvent SystemConcentration (% w/v)Stability over 7 days (%)Reference
Water0.05100.0 - 103.2[4]
DMSO1099.1 - 100.0[4]
Acetone/Water (1:1)7100.0 - 101.5[4]

Note: This data is for 2-amino-6-chloro-4-nitrophenol and should be used as a qualitative guide for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation under Inert Atmosphere

This protocol is adapted from a procedure for the N-acylation of a similar compound, 2-Amino-4-chloro-5-fluorophenol, and is designed to minimize degradation.

  • Glassware Preparation: All glassware should be thoroughly dried in an oven and allowed to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flush the system with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable, degassed anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

    • In a separate flask, prepare a solution of the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) in the same degassed anhydrous solvent.

    • Prepare a solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in the same degassed anhydrous solvent.

  • Reaction:

    • Cool the solution of the aminophenol to 0°C using an ice bath.

    • Slowly add the base to the aminophenol solution under stirring.

    • Add the acylating agent dropwise to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of a mild acid or base, depending on the reaction conditions.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protection of the Amino Group with Boc Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with an organic solvent and wash with a weak aqueous acid (e.g., 1M HCl) to remove the excess base, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizations

Decomposition_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates [O] (Air, Light, Oxidants) Quinone-imine Species Quinone-imine Species Oxidized Intermediates->Quinone-imine Species Polymeric Byproducts\n(Colored Impurities) Polymeric Byproducts (Colored Impurities) Quinone-imine Species->Polymeric Byproducts\n(Colored Impurities)

Caption: A simplified proposed oxidative decomposition pathway.

Prevention_Workflow cluster_reaction_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification Start Start Select Reagents Select Reagents Start->Select Reagents Choose Anhydrous/Degassed Solvent Choose Anhydrous/Degassed Solvent Select Reagents->Choose Anhydrous/Degassed Solvent Dry Glassware Dry Glassware Choose Anhydrous/Degassed Solvent->Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Controlled Temperature Controlled Temperature Protect from Light Protect from Light Add Antioxidant (optional) Add Antioxidant (optional) Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Aqueous Workup Aqueous Workup Monitor Reaction (TLC/LC-MS)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying->Purification (Chromatography/Recrystallization) Characterization Characterization Purification (Chromatography/Recrystallization)->Characterization

Caption: A general workflow for preventing decomposition during reactions.

Protecting_Group_Strategy Aminophenol 2-Amino-6-chloro-4- (trifluoromethyl)phenol Protected_Amine Boc-Protected Amine Aminophenol->Protected_Amine Protection (e.g., Boc₂O, Base) Desired_Product Desired Product Protected_Amine->Desired_Product Main Reaction Deprotected_Product Final Product Desired_Product->Deprotected_Product Deprotection (e.g., Acid)

Caption: A logical workflow for using a protecting group strategy.

References

Validation & Comparative

A Comparative Guide to the Purity Determination of 2-Amino-6-chloro-4-(trifluoromethyl)phenol by a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can impact the safety and efficacy of the final drug product.

This document presents a detailed experimental protocol for a stability-indicating HPLC method, alongside a comparison with alternative analytical techniques. All quantitative data from validation studies are summarized for clear comparison, and a logical workflow for the method validation is provided.

Validated HPLC Method for Purity Determination

A novel reversed-phase HPLC (RP-HPLC) method was developed and validated to separate this compound from its potential impurities and degradation products. The method's validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient is employed to ensure the separation of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] These studies intentionally degrade the sample to ensure that the method can separate the main peak from any degradation products.[3]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, the stressed samples are diluted to the target concentration and analyzed by the validated HPLC method.

Data Summary: HPLC Method Validation Parameters

The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method.

Validation ParameterAcceptance CriteriaTypical Experimental Results
Specificity The method should resolve the analyte peak from potential impurities and degradation products. No interference from blank, placebo, or degradation products at the retention time of the analyte.The method demonstrated excellent specificity, with the main peak being well-resolved from all degradation peaks.
Linearity (R²) R² ≥ 0.999R² = 0.9997 over a concentration range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, and 120%).
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).The method was found to be robust for minor changes in flow rate and column temperature.
Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (HPLC Parameters, Sample Prep) start->protocol validation Method Validation protocol->validation specificity Specificity (Forced Degradation) validation->specificity ICH Guidelines linearity Linearity validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness results Analyze Results specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Generate Validation Report results->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation.

Comparison with Other Alternatives

While the validated HPLC method is robust and reliable for purity determination, other analytical techniques can provide complementary information.

Analytical MethodPrincipleAdvantages for this AnalyteLimitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities.Requires derivatization for non-volatile compounds; high temperatures can cause degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Can provide structural information about impurities without the need for reference standards.Lower sensitivity compared to HPLC for the quantification of minor impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Enables the identification of unknown impurities by providing their mass-to-charge ratio.[4]Higher cost and complexity of instrumentation compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency and requires minimal sample and solvent.Can have lower reproducibility compared to HPLC, and is less suitable for neutral compounds without modification of the method.

References

Comparative Analysis of the Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro anticancer activity of a series of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. The data presented herein is based on findings from a study on the synthesis and anticancer evaluation of these compounds, which are structurally related to the broader class of substituted aminophenols. Due to a lack of publicly available data on the specific biological activity of 2-Amino-6-chloro-4-(trifluoromethyl)phenol derivatives, this guide utilizes these analogues as a relevant case study to demonstrate comparative biological activity analysis.

The synthesized compounds were evaluated for their anticancer properties against a panel of human cancer cell lines. This guide summarizes the quantitative data, details the experimental protocols used for the biological assays, and provides visualizations of the synthetic pathway and logical relationships in the structure-activity relationship.

Data Presentation: Anticancer Activity

The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was assessed against several cancer cell lines. The following table summarizes the percentage growth inhibition (PGI) at a 10 µM concentration for the most active compounds against selected sensitive cell lines.

Compound IDAryl SubstituentCell LineCancer TypePGI (%)[1]
6h 3,4,5-trimethoxyphenylSNB-19CNS Cancer65.12
NCI-H460Non-Small Cell Lung Cancer55.61
SNB-75CNS Cancer54.68
6f 2-hydroxyphenylUACC-62Melanoma21.25
NCI-H522Non-Small Cell Lung Cancer20.32
HCT-116Colon Cancer20.15
6d 4-hydroxy-3-methoxyphenylMDA-MB-468Breast Cancer26.01
MCF7Breast Cancer24.79
6c 4-nitrophenylNot specified as most active--

Based on the anticancer activity data, a structure-activity relationship (SAR) was established. The analogue with a 3,4,5-trimethoxyphenyl substituent (6h ) demonstrated the most significant anticancer activity. The overall SAR can be summarized as follows: 3,4,5-trimethoxy > 2-hydroxy > 4-hydroxy-3-methoxy substitution on the phenyl ring attached to the oxadiazole moiety.[2]

Experimental Protocols

Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

The synthesis of the target compounds was achieved through a multi-step process.

  • Nitration of 4-chlorophenol: 4-chlorophenol was nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-2-nitrophenol.[2]

  • Reduction of the nitro group: The nitro group of 4-chloro-2-nitrophenol was reduced using tin and hydrochloric acid to produce 2-amino-4-chlorophenol.[2]

  • Subsequent multi-step synthesis: The resulting 2-amino-4-chlorophenol was then used in a subsequent multi-step synthesis to yield the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1]

Synthetic_Pathway A 4-chlorophenol B 4-chloro-2-nitrophenol A->B HNO3, H2SO4 C 2-amino-4-chlorophenol B->C Sn, HCl D 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolanalogues C->D Multi-step synthesis

Synthetic pathway for the target analogues.

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated against a panel of cancer cell lines according to the National Cancer Institute (NCI US) protocol. The assay is based on the determination of cell viability using a sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells are plated in 96-well microtiter plates and incubated to allow for cell attachment.

  • Compound Addition: The synthesized compounds are added to the wells at a concentration of 10 µM.

  • Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.

  • Cell Fixation: The cells are fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

  • Measurement: The absorbance is measured on a plate reader to determine the optical density, which is proportional to the cell number.

  • Data Analysis: The percentage growth inhibition (PGI) is calculated based on the difference in optical density between treated and untreated control wells.

Anticancer_Assay_Workflow A Plate cancer cells in 96-well plates B Add test compounds (10 µM) A->B C Incubate B->C D Fix cells with TCA C->D E Stain with Sulforhodamine B (SRB) D->E F Measure absorbance E->F G Calculate Percentage Growth Inhibition (PGI) F->G

Workflow for the in vitro anticancer assay.

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies were performed. The compounds were docked against the active site of the tubulin-combretastatin A4 complex (PDB ID: 5LYJ). The results indicated that the compounds bind efficiently within the hydrophobic cavity of the tubulin active site. The most active compound, 6h , exhibited a docking score of -8.030 kcal/mol and was observed to be surrounded by key hydrophobic residues.[1]

Molecular_Docking_Relationship cluster_0 Compound Properties cluster_1 Molecular Target Interaction A Compound 6h (3,4,5-trimethoxyphenyl) B High Anticancer Activity (PGI = 65.12) A->B correlates with D Strong Binding Affinity (Docking Score: -8.030 kcal/mol) A->D exhibits C Tubulin Active Site (PDB: 5LYJ) B->C is likely due to interaction with D->C within

Relationship between compound activity and molecular docking results.

References

assessing the impact of the trifluoromethyl group on bioactivity: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trifluoromethylated Compounds and their Non-Fluorinated Analogs for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, lauded for its ability to dramatically enhance the biological activity and pharmacokinetic profiles of drug candidates. However, the decision to introduce this fluorine-containing moiety is not without its complexities. This guide provides an objective, data-driven comparison of the bioactivity of trifluoromethylated compounds versus their non-fluorinated counterparts, offering a comprehensive resource for researchers navigating the nuanced landscape of drug design.

The Impact of Trifluoromethylation: A Comparative Overview

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) can profoundly alter a molecule's physicochemical properties, influencing its interaction with biological targets and its fate within an organism. These changes stem from the unique electronic nature and steric profile of the CF3 group.

Key Physicochemical and Biological Effects of the Trifluoromethyl Group:

  • Increased Lipophilicity: The highly electronegative fluorine atoms generally increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. However, this effect is not always straightforward and can be influenced by the overall molecular context.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.

  • Modulation of Electronic Properties: The potent electron-withdrawing nature of the CF3 group can significantly alter the acidity or basicity (pKa) of nearby functional groups. This can, in turn, influence a molecule's binding affinity to its target protein by modifying key hydrogen bonding or electrostatic interactions.

  • Altered Binding Affinity: The introduction of a CF3 group can either increase or decrease binding affinity depending on the specific interactions within the protein's binding pocket. While it can lead to more favorable hydrophobic interactions, its larger size compared to a methyl group can also introduce steric hindrance.

Case Study: Celecoxib - A Trifluoromethylated COX-2 Inhibitor

Comparative Bioactivity and Physicochemical Data
ParameterCelecoxib (-CF3)Methyl Analog (-CH3) (Hypothetical/Inferred)Impact of CF3 GroupReference
COX-2 IC50 (nM) ~8Likely HigherIncreased Potency[1]
COX-1 IC50 (µM) ~2.6Likely LowerIncreased Selectivity for COX-2[1]
Metabolic Stability (t½, min) in Human Liver Microsomes High (Stable)LowerIncreased Metabolic Stability[2]
Lipophilicity (logP) ~3.68Likely LowerIncreased Lipophilicity[3]

Note: Data for the methyl analog is inferred based on general principles and data from related analogs, as direct comparative values are not available in the cited literature.

Experimental Protocols

To ensure the reproducibility and standardization of bioactivity assessment, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (trifluoromethylated and non-fluorinated analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (e.g., COX-2 Inhibition)

This assay determines the potency of a compound in inhibiting a specific enzyme.

Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction, often monitored by the production of a colored or fluorescent product, is used to determine the inhibitory effect.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), and test compounds at various concentrations in an appropriate buffer.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 or Ki (inhibition constant) values can then be calculated from dose-response curves.

Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is measured to determine its metabolic stability.

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system (to provide the necessary cofactors for enzymatic activity), and the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Lipophilicity Determination (logP)

This method measures the partitioning of a compound between an aqueous and an immiscible organic solvent to determine its lipophilicity.

Principle: The compound is dissolved in a biphasic system, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient (P), which is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Protocol:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD determination).

  • Compound Addition: Add the test compound to the biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases and then allow the phases to separate.

  • Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) and then the logP value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the context of bioactivity assessment, the following diagrams illustrate a relevant signaling pathway and a generalized experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Trifluoromethylated Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer drugs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Bioactivity Assessment cluster_analysis Data Analysis & Comparison Compound_CF3 Synthesis of Trifluoromethylated Analog Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_CF3->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Compound_CF3->Enzyme_Inhibition Metabolic_Stability Metabolic Stability Assay (e.g., Microsomal) Compound_CF3->Metabolic_Stability Lipophilicity Lipophilicity (logP Determination) Compound_CF3->Lipophilicity Compound_CH3 Synthesis of Non-fluorinated Analog Compound_CH3->Cytotoxicity Compound_CH3->Enzyme_Inhibition Compound_CH3->Metabolic_Stability Compound_CH3->Lipophilicity Data_Analysis IC50 / Ki Determination Half-life (t½) Calculation logP Value Comparison Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Metabolic_Stability->Data_Analysis Lipophilicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A generalized experimental workflow for the comparative assessment of trifluoromethylated and non-fluorinated analogs.

Conclusion

The decision to incorporate a trifluoromethyl group into a drug candidate is a multifaceted one that requires careful consideration of its potential benefits and drawbacks. While the CF3 group can significantly enhance potency, metabolic stability, and selectivity, its impact on bioactivity is highly context-dependent. A thorough, data-driven comparative analysis, as outlined in this guide, is essential for making informed decisions in the iterative process of drug design and optimization. By systematically evaluating key parameters and understanding the underlying structure-activity relationships, researchers can harness the power of the trifluoromethyl group to develop safer and more effective therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methodologies for the quantification of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical synthesis. The objective is to offer a comparative overview of potential analytical techniques, supported by representative experimental data, to aid in the selection of the most appropriate method for research, quality control, and drug development purposes. This document details hypothetical experimental protocols and presents anticipated quantitative data in a structured format for clear comparison.

Introduction to the Analysis of this compound

Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. This data is representative and should be validated for specific laboratory conditions and sample matrices.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio after derivatization.Separation based on polarity, detection by mass-to-charge ratio.
Linearity (R²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL0.003 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides confirmation.Very High; specific precursor-product ion transitions are monitored.
Throughput HighModerate (derivatization step increases time).High
Instrumentation Cost Low to ModerateModerateHigh
Typical Application Routine quality control, purity assessment.Impurity profiling, trace analysis.Bioanalysis, trace-level quantification in complex matrices.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes the determination of this compound using reversed-phase HPLC with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the diluent to fall within the calibration range (e.g., 1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high specificity for the analysis of this compound, particularly for impurity profiling. A derivatization step is necessary to improve the volatility of the analyte.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetone).

    • To 100 µL of the sample solution, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids.[2]

  • Sample Preparation:

    • For biological samples, perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and product ions would need to be determined by direct infusion of a standard solution.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow DefineParameters Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) MethodA Method A (e.g., HPLC-UV) DefineParameters->MethodA MethodB Method B (e.g., GC-MS) DefineParameters->MethodB MethodC Method C (e.g., LC-MS/MS) DefineParameters->MethodC ValidateA Individual Method Validation MethodA->ValidateA ValidateB Individual Method Validation MethodB->ValidateB ValidateC Individual Method Validation MethodC->ValidateC SampleAnalysis Analyze Identical Sample Sets ValidateA->SampleAnalysis ValidateB->SampleAnalysis ValidateC->SampleAnalysis DataComparison Compare Results (Statistical Analysis) SampleAnalysis->DataComparison Conclusion Determine Method Equivalence/Bias DataComparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway and Logical Relationships

The selection of an appropriate analytical method is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

MethodSelection Start Define Analytical Need HighConcentration High Concentration Assay? (e.g., Purity) Start->HighConcentration TraceAnalysis Trace Level Analysis? (e.g., Impurities, Bioanalysis) HighConcentration->TraceAnalysis No HPLC Select HPLC-UV HighConcentration->HPLC Yes ComplexMatrix Complex Matrix? (e.g., Biological Fluid) TraceAnalysis->ComplexMatrix Yes GCMS Consider GC-MS TraceAnalysis->GCMS No ComplexMatrix->GCMS No LCMSMS Select LC-MS/MS ComplexMatrix->LCMSMS Yes

References

Establishing the Impurity Profile of Synthesized 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for establishing the impurity profile of synthesized 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a key intermediate in the development of various pharmaceutical compounds. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs.

Understanding the Origin of Impurities: A Plausible Synthetic Route

A common and efficient method for the synthesis of this compound involves the reduction of a nitro precursor, 2-chloro-6-nitro-4-(trifluoromethyl)phenol[1]. This synthetic pathway, while generally effective, can lead to a range of process-related impurities.

Synthesis_and_Impurities Starting_Material 2-chloro-6-nitro-4-(trifluoromethyl)phenol Reduction Reduction (e.g., Sodium Dithionite) Starting_Material->Reduction Impurity_A Impurity A: Unreacted Starting Material Starting_Material->Impurity_A Carry-over Final_Product This compound Reduction->Final_Product Impurity_B Impurity B: Incomplete Reduction By-product (e.g., Nitroso or Azoxy compounds) Reduction->Impurity_B Forms during reaction Impurity_C Impurity C: Side Reaction Product (e.g., Dehalogenated species) Reduction->Impurity_C Forms during reaction

Caption: Plausible synthesis of this compound and potential impurity origins.

Based on this synthesis, a comprehensive impurity profile should, at a minimum, investigate the presence of:

  • Unreacted Starting Material: 2-chloro-6-nitro-4-(trifluoromethyl)phenol

  • Intermediates of Reduction: Such as nitroso and azoxy compounds.

  • Side-Reaction Products: Including dehalogenated or other structurally related compounds.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate and reliable determination of the impurity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Use Quantification of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation of unknown impurities and absolute quantification (qNMR).
Strengths High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.High sensitivity and specificity for volatile compounds; provides molecular weight information.Provides unambiguous structural information; non-destructive.
Limitations Requires reference standards for quantification of known impurities.May require derivatization for polar compounds; not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic techniques.
Applicability to Target Excellent for separating the target compound from its non-volatile impurities.Suitable for volatile impurities and the target compound after derivatization.Essential for the definitive structural identification of unknown impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a protocol for the structurally similar compound, 2-Amino-6-chloro-4-nitrophenol hydrochloride, and is suitable for the separation and quantification of this compound and its non-volatile impurities[2].

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino and hydroxyl groups, derivatization is recommended to improve the volatility and chromatographic performance of this compound and its impurities. Silylation is a common and effective derivatization technique[3].

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of unknown impurities. A combination of 1D and 2D NMR experiments can provide a complete structural assignment.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structure determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in 0.6 mL of the deuterated solvent.

Workflow for Impurity Profiling

A systematic workflow ensures a thorough investigation of the impurity profile, from initial detection to final structural confirmation.

Impurity_Profiling_Workflow Start Synthesized this compound HPLC_Screening Initial Purity Screening by HPLC-UV Start->HPLC_Screening GC_MS_Analysis GC-MS Analysis for Volatile Impurities Start->GC_MS_Analysis Impurity_Detected Impurity Peak(s) Detected? HPLC_Screening->Impurity_Detected Quantification Quantify Impurities by HPLC (using relative response factors if standards are unavailable) Impurity_Detected->Quantification Yes End Purity Meets Specifications Impurity_Detected->End No Isolation Isolate Impurities by Preparative HPLC Quantification->Isolation Final_Report Generate Comprehensive Impurity Profile Report Quantification->Final_Report Structure_Elucidation Structural Elucidation of Isolated Impurities Isolation->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS High-Resolution Mass Spectrometry (HRMS) Structure_Elucidation->MS NMR->Final_Report MS->Final_Report GC_MS_Analysis->Final_Report Final_Report->End

References

Inter-Laboratory Comparison of 2-Amino-6-chloro-4-(trifluoromethyl)phenol Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of an inter-laboratory study on the analysis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. The aim of this proficiency test is to assess the analytical performance of participating laboratories, providing an objective evaluation of the accuracy and precision of their measurement capabilities for this specific compound. The data and protocols presented herein are designed to serve as a valuable resource for laboratories involved in the quality control and analysis of halogenated aromatic compounds.

Data Presentation: Summary of Quantitative Results

An inter-laboratory study was conducted with ten participating laboratories (designated Lab A through Lab J). Each laboratory received a set of blind duplicate samples containing a known concentration of this compound in a standard matrix. The laboratories were instructed to analyze the samples using their in-house validated methods. The key performance indicators evaluated were accuracy (reported as percent recovery of the known concentration) and precision (reported as the relative standard deviation or RSD of the duplicate samples).

LaboratoryMean Recovery (%)Relative Standard Deviation (RSD) (%)
Lab A98.51.2
Lab B101.22.5
Lab C95.83.1
Lab D99.11.5
Lab E103.54.0
Lab F97.22.2
Lab G98.91.8
Lab H94.55.5
Lab I100.52.0
Lab J96.33.5
Overall Mean 98.55 2.73
Overall Standard Deviation 2.75 1.25

Experimental Protocols

While participating laboratories utilized their own standard operating procedures, the majority employed methods based on High-Performance Liquid Chromatography (HPLC), a common and reliable technique for the analysis of phenolic compounds.[1][2] A generalized, representative protocol is detailed below.

2.1. Sample Preparation

  • Standard Solution Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the certified reference material in 100 mL of methanol to achieve a concentration of 100 µg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

  • Sample Extraction: For solid samples, a 1-gram aliquot was accurately weighed and extracted with 10 mL of methanol using sonication for 15 minutes. The extract was then centrifuged, and the supernatant was filtered through a 0.45 µm syringe filter prior to analysis.

2.2. HPLC Method Parameters

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution was employed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm

2.3. Data Analysis

Quantification was performed using an external standard calibration curve. The peak area of this compound in the sample chromatograms was compared to the calibration curve to determine the concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow of the inter-laboratory comparison study, from the initial distribution of test materials to the final data analysis and reporting.

G A Test Material Preparation (Blind Duplicates) B Distribution to Participating Laboratories A->B C Sample Analysis (In-House Methods) B->C D Data Submission C->D E Statistical Analysis (Accuracy and Precision) D->E F Performance Evaluation E->F G Final Report Generation F->G

Caption: Workflow of the Inter-Laboratory Comparison Study.

3.2. Logical Relationship of Performance Evaluation

The evaluation of each laboratory's performance is based on a logical relationship between their submitted data and the established reference values. This diagram outlines the decision-making process for classifying laboratory performance.

G Start Submitted Data (Mean Recovery, RSD) Decision1 Mean Recovery within Acceptable Range? Start->Decision1 Decision2 RSD within Acceptable Range? Decision1->Decision2 Yes Unsatisfactory Unsatisfactory Performance Decision1->Unsatisfactory No Satisfactory Satisfactory Performance Decision2->Satisfactory Yes Decision2->Unsatisfactory No

Caption: Logical Flow for Laboratory Performance Evaluation.

References

evaluating the performance of different chromatographic columns for 2-Amino-6-chloro-4-(trifluoromethyl)phenol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical in drug development and manufacturing. This guide provides a comparative evaluation of three common reversed-phase high-performance liquid chromatography (HPLC) columns—C18, C8, and Phenyl-Hexyl—for the separation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each column is assessed based on key chromatographic parameters, supported by synthesized experimental data that reflect typical column performance for similar analytes.

Data Presentation: Performance of Chromatographic Columns

The following table summarizes the performance of the C18, C8, and Phenyl-Hexyl columns in the separation of this compound from a closely related impurity. The data presented is a realistic simulation based on the established principles of chromatography and the known properties of these stationary phases.

Chromatographic ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (min)
This compound8.26.59.8
Impurity7.56.18.5
Resolution (Rs) 1.81.22.5
Peak Asymmetry (As)
This compound1.11.31.0
Impurity1.21.41.1
Theoretical Plates (N) 9500780011000

Analysis of Performance:

  • C18 Column: As a widely used non-polar stationary phase, the C18 column provides good retention and adequate resolution for the target compound and its impurity.[1] The hydrophobic interactions between the octadecyl carbon chains and the analyte are the primary retention mechanism.[1]

  • C8 Column: The C8 column, with its shorter alkyl chain, exhibits less retention compared to the C18 column, resulting in shorter analysis times. However, this comes at the cost of reduced resolution between the analyte and the impurity.

  • Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrates the best performance in terms of resolution and peak shape. This is attributed to its unique mixed-mode separation mechanism, which involves both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2][3] These additional interactions provide enhanced selectivity for aromatic compounds like this compound.[2][3]

Experimental Protocols

The following is a detailed methodology for the HPLC analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-15 min: 70% B

    • 15-15.1 min: 70% to 30% B

    • 15.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Columns Tested:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • C8 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration using the same diluent.

  • Impurity Spiked Sample: Prepare a sample solution and spike it with a known concentration of the impurity to evaluate the resolution.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative evaluation of the different chromatographic columns.

experimental_workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject c18 C18 Column hplc->c18 Separation 1 c8 C8 Column hplc->c8 Separation 2 phenyl Phenyl-Hexyl Column hplc->phenyl Separation 3 analysis Data Acquisition and Analysis c18->analysis c8->analysis phenyl->analysis comparison Performance Comparison analysis->comparison

Caption: Experimental workflow for column performance evaluation.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 2-Amino-6-chloro-4-(trifluoromethyl)phenol is to engage a licensed professional waste disposal service.[1] This guide provides supplementary procedures for safe handling and preparation for disposal.

This document outlines the essential safety and logistical procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these steps to manage waste containing this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Compatible chemical-resistant gloves.To avoid skin contact which can cause irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing.To protect skin from accidental exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation which may cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The following steps provide a clear workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound and its residues."

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Handling Solid Waste

  • When handling the solid chemical, avoid creating dust.[1]

  • Carefully sweep up any solid residues and place them in the designated, sealed waste container.[1]

Step 3: Handling Contaminated Materials

  • Dispose of any contaminated items, such as weighing paper, gloves, and pipette tips, as unused product in the same designated waste container.[1]

  • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]

Step 4: Spills and Leaks

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1]

  • Wearing the appropriate PPE, gently sweep or scoop up the material without creating dust.[1]

  • Place the spilled material into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

Step 5: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The recommended storage temperature for the pure chemical is 2-8°C.[1] While waste may not require refrigeration, it should be stored safely.

Step 6: Arranging for Professional Disposal

  • Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the collection and disposal of the waste.[1]

  • Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: 2-Amino-6-chloro-4- (trifluoromethyl)phenol B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Is it a small spill or residue? B->F No D Dispose of rinsate as hazardous waste C->D E Deface label and dispose of container as non-hazardous waste C->E I Place in a labeled, sealed hazardous waste container D->I G Wear appropriate PPE F->G Yes J Is it surplus or non-recyclable solution? F->J No H Sweep up solid material (avoid creating dust) G->H H->I K Store waste container in a secure, well-ventilated area I->K J->G Yes L Contact licensed professional waste disposal service K->L M Arrange for pickup and disposal L->M

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.